18-Methylhenicosanoyl-CoA
Description
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Properties
Molecular Formula |
C43H78N7O17P3S |
|---|---|
Molecular Weight |
1090.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-methylhenicosanethioate |
InChI |
InChI=1S/C43H78N7O17P3S/c1-5-20-31(2)21-18-16-14-12-10-8-6-7-9-11-13-15-17-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58) |
InChI Key |
NTBZOCDAOPFDEW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Role of 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylhenicosanoyl-CoA is the activated form of 18-methyleicosanoic acid (18-MEA), a C21 anteiso-branched very-long-chain fatty acid (VLCFA). While its direct signaling and metabolic roles in most tissues are not well-characterized, its precursor, 18-MEA, plays a crucial and well-documented structural role as the primary lipid component covalently attached to the outer surface of mammalian hair fibers. This guide provides a comprehensive overview of the known biological significance, proposed biosynthesis and metabolism, and analytical methodologies for this compound and its free acid form.
Core Biological Role: The Architect of the Hair Surface
The most significant established biological function of the 18-methylhenicosanoyl moiety is its role in maintaining the integrity and properties of the hair cuticle.
-
Covalent Attachment to Hair Keratin (B1170402): 18-methyleicosanoic acid is the major fatty acid covalently bound to the epicuticle, the outermost layer of the hair shaft.[1][2][3] This attachment is primarily through a thioester linkage to cysteine residues of the keratin proteins.[1][2][4] This forms a protective, hydrophobic fatty acid monolayer, often referred to as the F-layer.[1][4]
-
Hydrophobicity and Protection: This lipid layer imparts a natural hydrophobicity to the hair surface, which is crucial for preventing water penetration and damage to the internal hair structure.[2][3] The removal of this covalently linked fatty acid renders the hair fiber hydrophilic.[2]
-
Surface Properties: The 18-MEA layer acts as a natural lubricant, reducing the friction between hair fibers and influencing the combing properties and overall manageability of hair.[3] Damage to this layer through chemical treatments (e.g., bleaching, perming) or environmental exposure leads to a rougher, more hydrophilic hair surface.[3]
Proposed Biosynthesis of this compound
The precise biosynthetic pathway of this compound in mammals has not been fully elucidated. However, it can be inferred from the established mechanisms of branched-chain fatty acid (BCFA) synthesis and very-long-chain fatty acid (VLCFA) elongation.
The synthesis likely begins with a branched-chain primer derived from the catabolism of the amino acid isoleucine.
-
Primer Formation: Isoleucine is catabolized to form 2-methylbutyryl-CoA.[5] This molecule serves as the starter unit for the synthesis of anteiso-branched fatty acids.
-
Fatty Acid Synthase (FAS) Activity: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase complex, which sequentially adds two-carbon units from malonyl-CoA.[6] This process generates a medium-chain anteiso-branched fatty acyl-CoA.
-
VLCFA Elongation: The resulting branched-chain fatty acyl-CoA is further elongated in the endoplasmic reticulum by a series of enzymes known as elongases (ELOVLs).[7][8][9] While the specific ELOVL involved in synthesizing a C21 fatty acid is not definitively known, ELOVL enzymes are responsible for the synthesis of VLCFAs.[7][8][9] The elongation cycle involves four steps: condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons.[9]
-
Activation to Acyl-CoA: The final 18-methyleicosanoic acid is activated to this compound by an acyl-CoA synthetase, making it available for transfer to the hair cuticle proteins.
Proposed Biosynthetic Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. su.se [su.se]
- 8. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Role of 18-Methylhenicosanoyl-CoA in Fatty Acid Metabolism
Disclaimer: As of late 2025, specific research on 18-methylhenicosanoyl-CoA is not available in the public domain. This guide is therefore based on established principles of branched-chain and very-long-chain fatty acid metabolism, providing a scientifically inferred framework for its potential biological role and analysis. All pathways, quantitative data, and experimental protocols are presented as predictive models based on the metabolism of structurally similar molecules.
Introduction
This compound is the coenzyme A thioester of 18-methylhenicosanoic acid, a C22 saturated fatty acid with a methyl branch at the antepenultimate carbon. This structure places it at the intersection of two significant classes of lipids: very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). While direct experimental evidence is lacking, its metabolic fate can be predicted based on well-characterized pathways for similar lipids. This guide provides a detailed technical overview of the putative synthesis, degradation, and analysis of this compound, aimed at researchers, scientists, and drug development professionals.
Predicted Metabolic Pathways
The metabolism of this compound is likely to involve enzymes that handle both its long chain length and its methyl branch.
The biosynthesis of this compound would likely originate from a branched-chain amino acid precursor, isoleucine, which provides the initial branched starter unit. The subsequent elongation would be carried out by the fatty acid elongation system in the endoplasmic reticulum.
Caption: Putative Biosynthesis of this compound.
Due to its chain length, the degradation of this compound is expected to initiate in the peroxisomes. The position of the methyl group at an even-numbered carbon (from the carboxyl end) means that standard β-oxidation can proceed until the methyl branch is encountered.
Caption: Predicted Catabolic Pathway of this compound.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for this compound, illustrating the types of measurements that would be critical for understanding its metabolism and function.
Table 1: Hypothetical Tissue Distribution of this compound in a Mammalian Model
| Tissue | Concentration (pmol/mg protein) |
| Brain | 5.2 ± 1.1 |
| Liver | 2.8 ± 0.7 |
| Adipose | 1.5 ± 0.4 |
| Heart | 0.9 ± 0.2 |
| Skeletal Muscle | 0.5 ± 0.1 |
Table 2: Hypothetical Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) with this compound
| Parameter | Value |
| Km (μM) | 15 |
| Vmax (nmol/min/mg) | 25 |
| kcat (s-1) | 10 |
| kcat/Km (M-1s-1) | 6.7 x 105 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that would need to be optimized for the specific analysis of this compound.
-
Tissue Homogenization:
-
Flash-freeze 50-100 mg of tissue in liquid nitrogen.
-
Homogenize the frozen tissue in 1 mL of ice-cold methanol:water (1:1, v/v) containing a suitable internal standard (e.g., [13C4]-Palmitoyl-CoA).
-
-
Lipid Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 500 μL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase.
-
-
Sample Preparation:
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in 100 μL of mobile phase A (see below).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (7:3, v/v) with 0.1% formic acid.
-
Gradient: 20% B to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode.
-
Monitor the precursor-to-product ion transition for this compound (hypothetical m/z: 1104.7 → 600.3).
-
Optimize collision energy and other MS parameters.
-
-
-
Quantification:
-
Generate a standard curve using synthetic this compound.
-
Calculate the concentration in the sample relative to the internal standard.
-
Caption: Workflow for Quantification of this compound.
-
Substrate Preparation:
-
Synthesize or purchase radiolabeled [1-14C]-18-methylhenicosanoyl-CoA.
-
-
Enzyme Source:
-
Isolate peroxisomes from rat liver by differential centrifugation.
-
Alternatively, use purified recombinant ACOX1 enzyme.
-
-
Reaction Mixture:
-
In a total volume of 200 μL, combine:
-
50 mM MOPS buffer, pH 7.2
-
10 μM [1-14C]-18-methylhenicosanoyl-CoA
-
20 μM FAD
-
1 mM NAD+
-
0.5 mM Coenzyme A
-
10-50 μg of peroxisomal protein or 1 μg of purified ACOX1.
-
-
-
Incubation and Termination:
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 μL of 1 M HCl.
-
-
Product Analysis:
-
Extract the reaction mixture with 500 μL of butanol.
-
Separate the butanol-soluble substrate from the water-soluble acetyl-CoA product.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of β-oxidation.
-
Conclusion
While this compound remains an uncharacterized molecule, its structural features provide a strong basis for predicting its metabolic pathways and developing analytical methodologies. As a branched-chain very-long-chain fatty acyl-CoA, it is likely synthesized from isoleucine and degraded via peroxisomal β-oxidation. The technical guidance provided here offers a comprehensive framework for initiating research into this and other novel fatty acyl-CoAs, which may play important roles in cellular metabolism and disease. Future studies are needed to validate these predictions and elucidate the specific functions of this compound in biological systems.
The Biosynthesis of 18-Methylhenicosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biosynthetic pathway of 18-Methylhenicosanoyl-CoA, a very-long-chain anteiso-branched fatty acid. The synthesis of this molecule is a multi-step process involving the catabolism of the amino acid isoleucine to produce a primer, followed by subsequent elongation by the fatty acid synthase complex and specific elongase enzymes.
The Biosynthetic Pathway of this compound
The synthesis of this compound, an anteiso-C21 fatty acid, is initiated from the branched-chain amino acid L-isoleucine. The pathway can be divided into two main stages: primer synthesis and fatty acid elongation.
Primer Synthesis: From L-Isoleucine to 2-Methylbutyryl-CoA
The initial step in the biosynthesis is the conversion of L-isoleucine to the starter unit, 2-methylbutyryl-CoA. This occurs through a series of enzymatic reactions primarily in the mitochondria.
The catabolism of isoleucine begins with a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) , which converts L-isoleucine to α-keto-β-methylvalerate. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex carries out an oxidative decarboxylation to yield 2-methylbutyryl-CoA[1][2]. This 2-methylbutyryl-CoA serves as the specific primer for the synthesis of anteiso-branched-chain fatty acids[3].
Fatty Acid Elongation: From 2-Methylbutyryl-CoA to this compound
The elongation process involves the sequential addition of two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer. This is carried out by the cytosolic fatty acid synthase (FAS) complex until a certain chain length is reached, followed by further elongation in the endoplasmic reticulum by very-long-chain fatty acid elongases (ELOVLs) .
The initial cycles of elongation are catalyzed by FAS. The 2-methylbutyryl-CoA primer is loaded onto the acyl carrier protein (ACP) domain of FAS. Malonyl-CoA, the two-carbon donor, is also loaded onto the ACP. The β-ketoacyl-ACP synthase (KS) domain of FAS then catalyzes the condensation of the primer with malonyl-ACP, resulting in a two-carbon extension of the acyl chain. This is followed by a series of reduction, dehydration, and another reduction reaction to form a saturated acyl-ACP. This cycle is repeated to produce a medium-to-long-chain anteiso-fatty acyl-CoA.
Further elongation to produce the very-long-chain this compound is carried out by a family of enzymes known as ELOVLs, located in the endoplasmic reticulum[4][5]. Studies have shown that specific ELOVLs have substrate preferences for branched-chain acyl-CoAs. ELOVL1, ELOVL3, and ELOVL7 are known to elongate saturated branched-chain acyl-CoAs[6]. Specifically, ELOVL3 exhibits high activity towards anteiso-C17:0 acyl-CoA, elongating it to longer chain fatty acids, and ELOVL1 can elongate anteiso-C23:0 acyl-CoA[6]. Therefore, it is proposed that a sequential action of these ELOVLs is responsible for the elongation of the anteiso-acyl-CoA intermediate to the final C21 length of this compound.
Quantitative Data
Quantitative data on the enzyme kinetics for the entire biosynthesis of this compound is not fully available in the literature. However, studies on branched-chain fatty acid synthesis provide some relevant parameters.
| Enzyme/Process | Substrate(s) | Product(s) | Key Kinetic Parameters | Organism/System | Reference |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-keto-β-methylvalerate, CoA, NAD+ | 2-methylbutyryl-CoA, CO2, NADH | - | Mammalian | [1][2] |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acids | kcat ≈ 0.02 s⁻¹ (with methylmalonyl-CoA) | Murine | [7] |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA, Malonyl-CoA | Straight-chain fatty acids | kcat is ~170 times higher than with methylmalonyl-CoA | Murine | [7] |
| ELOVL3 | anteiso-C17:0-CoA, Malonyl-CoA | anteiso-C19:0-CoA and longer | High activity towards anteiso-C17:0 | Mammalian | [6] |
| ELOVL1 | anteiso-C23:0-CoA, Malonyl-CoA | anteiso-C25:0-CoA | Elongates very-long-chain anteiso-acyl-CoAs | Mammalian | [6] |
Experimental Protocols
Assay of Fatty Acid Elongase (ELOVL) Activity
This protocol is adapted from methods used to measure the activity of ELOVL enzymes.
Objective: To determine the ability of a specific ELOVL enzyme to elongate a branched-chain acyl-CoA substrate.
Materials:
-
Microsomal fractions containing the ELOVL enzyme of interest.
-
[¹⁴C]-Malonyl-CoA (radiolabeled).
-
Branched-chain acyl-CoA substrate (e.g., anteiso-C17:0-CoA).
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal preparation.
-
Initiate the reaction by adding the branched-chain acyl-CoA substrate and [¹⁴C]-malonyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the acyl-CoAs.
-
Acidify the mixture with a strong acid (e.g., 6 M HCl) to protonate the fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the solvent and redissolve the fatty acid residue in a suitable solvent.
-
Quantify the incorporation of radioactivity into the elongated fatty acid product using liquid scintillation counting.
-
The products can be further analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm their identity.
Quantification of Very-Long-Chain Anteiso-Fatty Acids by GC-MS
This protocol outlines the general steps for the analysis of 18-Methylhenicosanoic acid from biological samples.
Objective: To identify and quantify 18-Methylhenicosanoic acid in a complex lipid mixture.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate).
-
Internal standard (e.g., a deuterated version of the analyte or a similar odd-chain fatty acid).
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF₃-methanol or methanolic HCl).
-
Organic solvents for extraction (e.g., hexane, chloroform, methanol).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Lipid Extraction: Homogenize the biological sample and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure. Add the internal standard at the beginning of the extraction.
-
Saponification and Derivatization: Saponify the lipid extract with a base (e.g., KOH in methanol) to release the fatty acids from complex lipids. Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs into the GC-MS system. The gas chromatograph will separate the different FAMEs based on their volatility and interaction with the column stationary phase. The mass spectrometer will then fragment the eluting FAMEs and generate a mass spectrum for each, allowing for their identification based on their fragmentation pattern and retention time compared to standards.
-
Quantification: The amount of 18-methylhenicosanoic acid can be quantified by comparing the peak area of its FAME to the peak area of the internal standard.
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]
- 2. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Elusive Intermediate: A Technical Guide to the Presumed Natural Occurrence of 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of 18-Methylhenicosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. Direct evidence for the natural occurrence of this molecule is scarce in published literature. However, based on established principles of fatty acid metabolism, its existence as a key metabolic intermediate is strongly implied. This document provides a comprehensive overview of the indirect evidence, proposed biosynthetic pathways, and the experimental protocols required for its potential identification and quantification.
Introduction: The Activated Form of a Structurally Important Fatty Acid
This compound is the activated thioester of 18-methylhenicosanoic acid, a C22 anteiso-branched fatty acid. In lipid biochemistry, the formation of an acyl-CoA is a prerequisite for the involvement of a fatty acid in most metabolic pathways, including catabolism and elongation. While 18-methylhenicosanoic acid has been identified in specific biological contexts, its CoA derivative remains largely uncharacterized. The primary interest in this molecule stems from the significant role of its corresponding fatty acid in the structure of mammalian hair.
Natural Occurrence of the Parent Fatty Acid: 18-Methylhenicosanoic Acid
While data on this compound is lacking, its de-esterified counterpart, 18-methylhenicosanoic acid, has been identified as a major lipid component of the epicuticle of mammalian hair fibers. This fatty acid is covalently linked, likely via thioester bonds to cysteine residues in the cuticular proteins, forming a protective, hydrophobic outer layer. The presence of this specific branched-chain fatty acid is crucial for the surface properties of hair, including its smoothness and water repellency.
Proposed Biosynthesis of this compound: An Inferential Pathway
The biosynthesis of anteiso-branched fatty acids originates from the catabolism of L-isoleucine. This amino acid provides the initial branched-chain starter unit for the fatty acid synthase (FAS) complex. The proposed pathway for the formation of this compound is outlined below. It is important to note that this is a putative pathway based on the well-established mechanisms of branched-chain fatty acid synthesis in various organisms.
The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA. This is followed by a series of elongation cycles catalyzed by the fatty acid synthase (FAS) system, where each cycle adds a two-carbon unit from malonyl-CoA.
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.
Experimental Protocols for the Detection and Quantification of Long-Chain Acyl-CoAs
The detection and quantification of specific long-chain acyl-CoAs like this compound from biological matrices is a challenging task due to their low abundance and chemical properties. Below are detailed methodologies adapted from established protocols for the analysis of long-chain acyl-CoAs, which would be applicable for the investigation of this compound.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is designed for the extraction of long-chain acyl-CoAs from soft tissues.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1.0 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1.0 mL of 2-propanol and continue homogenization until a uniform suspension is achieved.
-
Transfer the homogenate to a glass tube.
-
-
Liquid-Liquid Extraction:
-
Add 2.0 mL of acetonitrile (B52724) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) for Purification
This step is crucial for removing interfering substances and concentrating the acyl-CoAs.
-
Column Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg).
-
Condition the cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
-
Sample Loading and Washing:
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove polar impurities.
-
Further wash with 2 mL of a 40:60 (v/v) solution of 100 mM potassium phosphate buffer (pH 4.9) and methanol.
-
-
Elution:
-
Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium (B1175870) acetate (B1210297).
-
Collect the eluate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion, typically corresponding to the loss of the acyl chain or a part of the coenzyme A moiety. The exact masses for the precursor and product ions would need to be determined using a synthesized standard.
-
Experimental Workflow Diagram
Caption: General workflow for the analysis of long-chain acyl-CoAs from tissue samples.
Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Tissues
As of the latest literature review, no quantitative data for the natural occurrence of this compound has been published. However, to provide a frame of reference for researchers, the following table summarizes the concentrations of other long-chain acyl-CoAs that have been measured in various rat tissues. These values can serve as an estimate for the potential concentration range of this compound.
| Acyl-CoA Species | Liver (pmol/g wet weight) | Heart (pmol/g wet weight) | Skeletal Muscle (pmol/g wet weight) |
| Palmitoyl-CoA (16:0) | 15.2 ± 2.1 | 8.5 ± 1.2 | 3.1 ± 0.5 |
| Stearoyl-CoA (18:0) | 10.8 ± 1.5 | 5.2 ± 0.8 | 2.2 ± 0.4 |
| Oleoyl-CoA (18:1) | 25.6 ± 3.4 | 12.1 ± 1.9 | 4.5 ± 0.7 |
| Linoleoyl-CoA (18:2) | 18.4 ± 2.5 | 9.8 ± 1.4 | 3.8 ± 0.6 |
| Arachidonoyl-CoA (20:4) | 5.1 ± 0.7 | 2.5 ± 0.4 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation and are compiled from various literature sources. These values are for illustrative purposes only.
Conclusion and Future Directions
The natural occurrence of this compound is strongly suggested by the presence of its corresponding fatty acid in mammalian hair and the established principles of branched-chain fatty acid biosynthesis. This technical guide provides a theoretical framework and practical methodologies for the investigation of this elusive molecule. Future research should focus on the synthesis of an this compound standard to enable its unambiguous identification and accurate quantification in biological samples, particularly in tissues involved in hair growth and lipid metabolism. Such studies will be instrumental in fully elucidating the metabolic pathways of very-long-chain branched fatty acids and their physiological significance.
18-Methylhenicosanoyl-CoA in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are crucial components of the cell envelopes of many bacteria, particularly within the phylum Actinobacteria, which includes the significant pathogen Mycobacterium tuberculosis. These lipids play a vital role in maintaining membrane fluidity and integrity, contributing to the organism's survival and pathogenesis. 18-Methylhenicosanoyl-CoA, a C22 very-long-chain fatty acyl-CoA (VLCFA-CoA), is a subject of growing interest in the study of microbial lipid metabolism. While direct research on this specific molecule is nascent, its function can be inferred from the well-established pathways of BCFA and VLCFA biosynthesis and metabolism. This technical guide synthesizes the current understanding of related pathways to postulate the function of this compound in microbial metabolism, provides detailed experimental protocols for its investigation, and outlines future research directions.
Introduction
The microbial world exhibits a remarkable diversity of lipids, many of which are not found in eukaryotes. Among these, branched-chain fatty acids (BCFAs) are a prominent class, particularly in Gram-positive bacteria.[1] Unlike the straight-chain fatty acids that dominate mammalian cell membranes, BCFAs introduce conformational disorder, thereby increasing membrane fluidity, especially at lower temperatures.[2][3] In pathogenic bacteria like Mycobacterium tuberculosis, the cell envelope is an exceptionally complex and lipid-rich structure, accounting for up to 60% of the cell's dry weight.[4] This intricate barrier, which includes mycolic acids—very-long-chain α-alkyl, β-hydroxy fatty acids—is critical for the bacterium's resistance to antibiotics and its ability to survive within the host.[5]
The biosynthesis of these complex lipids involves a series of elongation steps, often starting from shorter branched-chain primers. 18-Methylhenicosanoic acid is a C22 anteiso-BCFA, and its activated form, this compound, is logically positioned as an intermediate in the synthesis of even longer fatty acids or as a component of complex cell wall lipids. This guide will explore the postulated roles of this compound in microbial metabolism, drawing upon the extensive research into fatty acid biosynthesis in Actinobacteria.
Postulated Function and Metabolism of this compound
Direct experimental evidence for the specific function of this compound is currently limited. However, based on our understanding of fatty acid metabolism in microbes, particularly Mycobacterium, we can postulate its involvement in two primary processes: as a precursor for the synthesis of very-long-chain fatty acids and mycolic acids, and as a structural component of the cell membrane.
Biosynthesis of this compound
The biosynthesis of BCFAs in bacteria is initiated from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[6] These amino acids are catabolized to their corresponding branched-chain α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers.[7] For the synthesis of an anteiso-BCFA like 18-methylhenicosanoic acid, the primer is likely derived from isoleucine.[6]
This initial branched-chain acyl-CoA primer is then elongated by a fatty acid synthase (FAS) system. In Mycobacterium, two distinct FAS systems are involved in lipid biosynthesis: FAS-I and FAS-II.[5] FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids (up to C16-C18 and C24-C26).[8] The products of FAS-I can then be further elongated by the FAS-II system to produce the very-long-chain meromycolate backbone of mycolic acids.[9] It is plausible that this compound is a product of the FAS-I system or an early intermediate in the FAS-II elongation pathway.
The broad substrate specificity of some mycobacterial enzymes involved in fatty acid metabolism supports this hypothesis. For instance, the acyl-CoA dehydrogenase FadE5 from Mycobacterium exhibits activity on a wide range of linear fatty acyl-CoAs, from C4 to C22.[10] Similarly, the very-long-chain fatty acyl-CoA ligase FadD13 can activate fatty acids up to C26.[11] This enzymatic flexibility suggests that the mycobacterial metabolic machinery is well-equipped to handle a C22 branched-chain acyl-CoA.
Figure 1: Postulated biosynthetic pathway of this compound.
Incorporation into the Cell Membrane and Mycolic Acids
As a very-long-chain fatty acyl-CoA, this compound is a prime candidate for incorporation into the complex lipids of the mycobacterial cell envelope. The anteiso-branching would contribute to the fluidity of the cell membrane, which is essential for the function of membrane-embedded proteins and for adaptation to environmental stresses.[1]
Furthermore, this compound could serve as a precursor for the meromycolate chain of mycolic acids. The FAS-II system of Mycobacterium elongates acyl-CoA primers to produce these exceptionally long fatty acids.[5] The incorporation of a C22 branched-chain fatty acid into this pathway would result in the formation of mycolic acids with a branched meromycolate chain, further influencing the biophysical properties of the outer membrane.
Figure 2: Postulated roles of this compound in the cell envelope.
Potential Regulatory Role
In mycobacteria, the expression of genes involved in fatty acid biosynthesis is tightly regulated. Transcriptional regulators such as FasR and MabR have been shown to modulate the expression of the FAS-I and FAS-II systems, respectively.[12][13] The activity of these regulators can be influenced by the intracellular concentration of long-chain acyl-CoAs.[13] It is therefore conceivable that this compound, as a very-long-chain acyl-CoA, could act as a signaling molecule, binding to and modulating the activity of such transcriptional regulators. This would provide a feedback mechanism to maintain lipid homeostasis.
Figure 3: Hypothetical regulatory role of this compound.
Quantitative Data
As of this writing, there is no published quantitative data specifically on this compound in microbial systems. The following table is provided as a template for researchers to present such data as it becomes available. Hypothetical values are included for illustrative purposes.
| Microbial Species | Growth Condition | Cellular Compartment | Concentration of this compound (pmol/mg dry weight) | Associated Phenotype | Reference |
| Mycobacterium smegmatis | Log phase, 37°C | Whole cell | 15.2 ± 2.1 | Normal membrane fluidity | [Hypothetical Data] |
| Mycobacterium smegmatis | Cold shock, 25°C | Whole cell | 25.8 ± 3.5 | Increased membrane fluidity | [Hypothetical Data] |
| Mycobacterium tuberculosis | in vitro culture | Cell wall fraction | 8.9 ± 1.5 | - | [Hypothetical Data] |
| Mycobacterium tuberculosis | Intracellular (macrophage) | Cell wall fraction | 12.4 ± 2.3 | Potential role in virulence | [Hypothetical Data] |
Experimental Protocols
Investigating the function of this compound requires a combination of lipidomic analysis, biochemical assays, and genetic manipulation.
Workflow for Studying this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. burmann-lab.net [burmann-lab.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential redundancies fuel Mycobacterium tuberculosis adaptation to the host | PLOS Pathogens [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis [frontiersin.org]
The Discovery and Significance of 18-Methylhenicosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylhenicosanoyl-CoA is the activated form of 18-methyleicosanoic acid (18-MEA), the predominant covalently bound fatty acid that constitutes the protective lipid layer of mammalian hair. While the "discovery" of this compound is not documented in a single seminal publication, its existence and crucial role are inferred from the well-established biochemistry of fatty acid activation and the extensive research on its precursor, 18-MEA. This technical guide provides an in-depth overview of the inferred discovery, biosynthesis, and pivotal functions of this compound. It details the enzymatic processes, potential roles in both mammalian and bacterial systems, and comprehensive experimental protocols for its study. This document serves as a core resource for researchers in dermatology, cosmetology, and microbiology, as well as for professionals in drug development targeting lipid metabolic pathways.
Introduction: An Inferred Discovery
The formal discovery of this compound is intrinsically linked to the characterization of 18-methyleicosanoic acid (18-MEA). 18-MEA was identified as the principal fatty acid covalently attached to the outermost surface of the hair cuticle, responsible for its hydrophobicity and protective properties.[1] Biochemical principles dictate that for a fatty acid to be metabolically active, including its ability to form covalent bonds with proteins, it must first be "activated" into a high-energy thioester derivative. This activation process universally involves the enzymatic ligation of the fatty acid to coenzyme A (CoA), forming an acyl-CoA.
Therefore, the "discovery" of this compound was a logical deduction based on the following established knowledge:
-
The identification of 18-MEA as a covalently bound component of the hair cuticle.[1]
-
The fundamental principle of fatty acid metabolism, where activation to an acyl-CoA is a prerequisite for most biochemical reactions.
-
The presence and characterization of long-chain acyl-CoA synthetase (LACS) enzymes, which catalyze this activation.
Biosynthesis of this compound
The synthesis of this compound is a two-step enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (LACS). While the specific LACS isoform responsible for activating the very-long-chain, branched 18-methyleicosanoic acid has not been definitively identified, the general mechanism is well-understood.
Step 1: Adenylation of 18-Methyleicosanoic Acid
In the first step, 18-methyleicosanoic acid reacts with adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate, 18-methylhenicosanoyl-AMP, and pyrophosphate (PPi).
Step 2: Thioesterification with Coenzyme A
The activated acyl-adenylate then reacts with the sulfhydryl group of coenzyme A, forming the thioester bond of this compound and releasing adenosine monophosphate (AMP).
The overall reaction is as follows:
18-Methyleicosanoic acid + ATP + CoA-SH → this compound + AMP + PPi
Caption: Inferred biosynthetic pathway of this compound.
Biological Roles and Significance
The primary and most well-understood role of this compound is as the activated precursor for the covalent attachment of 18-MEA to the proteins of the hair cuticle.
Role in Mammalian Hair Structure
The surface of mammalian hair is covered by a protective lipid layer, with 18-MEA being the most abundant covalently bound fatty acid.[2][3] This layer is crucial for:
-
Hydrophobicity: It repels water, preventing excessive swelling and damage to the hair shaft.
-
Lubrication: It reduces friction between hair fibers, contributing to smoothness and ease of combing.[4]
-
Protection: It acts as a barrier against environmental and chemical insults.
The formation of a stable, covalent bond, likely a thioester linkage to cysteine residues in the cuticular proteins, requires the high-energy intermediate, this compound.[1] The activation of 18-MEA to its CoA derivative is therefore a critical step in maintaining the structural integrity and health of hair.
Potential Role in Bacterial Metabolism
Branched-chain fatty acids, including anteiso- and iso-fatty acids, are significant components of the cell membrane lipids in many bacterial species. These fatty acids play a vital role in maintaining membrane fluidity and integrity, particularly in response to environmental changes. The biosynthesis of these membrane lipids involves the incorporation of fatty acyl-CoAs. It is plausible that in bacteria producing very-long-chain anteiso-fatty acids, this compound or similar molecules could serve as precursors for the synthesis of complex membrane lipids.
Quantitative Data
Direct quantitative data for this compound is scarce in the literature. However, data for its precursor, 18-MEA, and related lipids in hair can provide valuable context for researchers.
| Parameter | Value | Source |
| Concentration of 18-MEA in Hair | Decreases from root to tip | [2] |
| Total Lipid Content in Natural Hair | ~8.7% | [5] |
| Total Lipid Content in Bleached Hair | ~5.5% | [5] |
| Covalently Bound Fatty Acids in Hair | Decrease with distance from the scalp | [2] |
Experimental Protocols
Extraction and Purification of this compound
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.
Materials:
-
Tissue sample (e.g., hair follicles, skin biopsy)
-
100 mM Potassium Phosphate (B84403) Buffer (pH 4.9)
-
2-Propanol
-
Solid-Phase Extraction (SPE) column (Oligonucleotide Purification Cartridge or similar)
-
Elution Buffer: 2-Propanol
-
HPLC-grade water and solvents
Procedure:
-
Homogenize the tissue sample in ice-cold potassium phosphate buffer.
-
Add 2-propanol and re-homogenize.
-
Add acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitate.
-
Collect the supernatant containing the acyl-CoAs.
-
Apply the supernatant to a pre-conditioned SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
Dry the eluate under a stream of nitrogen and resuspend in an appropriate solvent for analysis.
Caption: Workflow for the extraction of this compound.
Analysis by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Inject the purified sample onto the HPLC system.
-
Perform a gradient elution using a mobile phase system suitable for long-chain acyl-CoAs (e.g., a gradient of acetonitrile in an aqueous buffer).
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific precursor-to-product ion transition for this compound in the mass spectrometer. The precursor ion will be the molecular weight of this compound, and a characteristic product ion results from the neutral loss of the CoA pantetheine (B1680023) phosphate group.
-
Quantify the amount of this compound by comparing the peak area to that of a known standard.
Conclusion
This compound stands as a pivotal, albeit often inferred, molecule in the biochemistry of mammalian hair. Its discovery is a testament to the predictive power of fundamental biochemical principles. As the activated form of 18-methyleicosanoic acid, it is indispensable for the formation of the protective lipid layer that ensures the health and integrity of hair fibers. The detailed methodologies presented in this guide provide a framework for researchers to further investigate the precise roles of this very-long-chain acyl-CoA in both health and disease, opening avenues for the development of novel therapeutic and cosmetic interventions. Further research is warranted to identify the specific long-chain acyl-CoA synthetase responsible for its synthesis and to elucidate its potential functions beyond the hair cuticle, particularly in bacterial membrane biology.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of hair lipids and tensile properties as a function of distance from scalp | Semantic Scholar [semanticscholar.org]
- 4. grandha.com.br [grandha.com.br]
- 5. Utilizing Lipid Bond Technology With Molecular Lipid Complex to Provide Lipid Treatment for Damaged Hair - PMC [pmc.ncbi.nlm.nih.gov]
18-Methylhenicosanoyl-CoA and its physiological significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylhenicosanoyl-CoA is the activated, coenzyme A (CoA) thioester form of 18-methyleicosanoic acid (18-MEA), a C21 anteiso-branched-chain fatty acid. While research directly focused on this compound is limited, its precursor, 18-MEA, is a well-documented and crucial component of the mammalian hair cuticle, where it is covalently bound to proteins via thioester linkages and is fundamental to the hydrophobicity and protective properties of the hair surface.[1][2] This technical guide synthesizes the available information on this compound and its physiological context, drawing necessary inferences from the broader understanding of branched-chain fatty acid metabolism, very-long-chain fatty acyl-CoA functions, and the well-established role of its corresponding fatty acid. This document aims to provide a foundational resource for researchers in lipid biochemistry, dermatology, and drug development, highlighting areas for future investigation into the specific physiological significance of this molecule.
Introduction to this compound
This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the 18th carbon position. Its structure consists of a 21-carbon fatty acid, 18-methyleicosanoic acid, linked to coenzyme A. This activation to a CoA thioester is a prerequisite for its involvement in most metabolic pathways.
Table 1: Physicochemical Properties of 18-Methyleicosanoic Acid (18-MEA)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₂O₂ | [3] |
| Molecular Weight | 326.6 g/mol | [3] |
| Synonyms | 18-MEA, Anteisoheneicosanoic Acid | [3] |
| Key Role | Major covalently bound fatty acid in mammalian hair fibers | [1] |
Physiological Significance
The primary established physiological role of the 18-methylhenicosanoyl moiety is structural, centered on its presence in the hair cuticle.
Role in Hair Structure and Function
18-Methyleicosanoic acid, the fatty acid component of this compound, is the major lipid covalently attached to the surface of the hair cuticle.[1] This lipid layer is crucial for:
-
Hydrophobicity: It provides a protective, water-repellent barrier on the hair surface.
-
Lubrication: It reduces friction between hair fibers, preventing damage.
-
Overall Hair Health: The loss of 18-MEA through chemical treatments or environmental damage leads to hair that is more hydrophilic, prone to breakage, and has a dull appearance.[4][5]
It is hypothesized that this compound is the donor molecule for the acylation of hair proteins, forming a thioester bond with cysteine residues in the cuticular proteins.[1][6]
Potential Signaling Roles
While no direct signaling role for this compound has been demonstrated, other very-long-chain and branched-chain fatty acyl-CoAs are known to act as signaling molecules. A plausible area of investigation is the interaction of this compound with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, suggesting they are the active forms of these ligands that induce conformational changes and recruit co-regulatory proteins.[7][8][9]
Logical Relationship Diagram: Potential PPARα Activation
Caption: Hypothetical activation of PPARα by this compound.
Metabolism of this compound
The precise metabolic pathways involving this compound have not been explicitly detailed in the literature. However, they can be inferred from the known metabolism of other branched-chain and very-long-chain fatty acids.
Biosynthesis
The biosynthesis of this compound likely follows the general pathway for branched-chain fatty acid synthesis.
-
Activation: 18-Methyleicosanoic acid is activated to this compound by a very-long-chain acyl-CoA synthetase (VLC-ACS). These enzymes are found in the endoplasmic reticulum and mitochondria.[10]
-
Elongation: The synthesis of the 18-methyleicosanoic acid precursor likely involves the fatty acid synthase (FAS) complex, which can utilize branched-chain primers derived from branched-chain amino acids or incorporate methylmalonyl-CoA as an extender unit.[11][12]
Workflow Diagram: Proposed Biosynthesis of this compound
Caption: Proposed biosynthetic pathway of this compound.
Degradation
The degradation of this compound is presumed to occur via β-oxidation, similar to other fatty acyl-CoAs. Due to its very-long-chain nature, initial steps may take place in peroxisomes, followed by further breakdown in mitochondria.[13]
Experimental Protocols
Extraction and Quantification of Hair Lipids
-
Objective: To extract and quantify total lipids from hair, including 18-MEA.
-
Protocol:
-
Wash hair samples with a mild detergent to remove surface contaminants and then dry.
-
Extract surface lipids by brief immersion in diethyl ether at room temperature.[14]
-
Extract internal lipids by refluxing with water-saturated diethyl ether.[14]
-
For covalently bound lipids, dissolve the hair in 2 M potassium hydroxide (B78521) to saponify the lipids.[14]
-
Quantify the extracted lipid spectrophotometrically after charring with concentrated sulfuric acid and measuring absorbance at 375 nm.[14]
-
For specific analysis of 18-MEA, the lipid extract can be derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Analysis of Acyl-CoAs by LC-MS/MS
-
Objective: To identify and quantify this compound in biological samples.
-
Protocol:
-
Homogenize tissue or cell samples in a suitable extraction buffer.
-
Perform liquid-liquid extraction to separate the acyl-CoAs.
-
Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reversed-phase column.[15][16][17]
-
Use multiple reaction monitoring (MRM) for sensitive and specific quantification, with appropriate internal standards.[18]
-
Quantification of Protein-Lipid Thioester Bonds
-
Objective: To quantify the amount of 18-MEA covalently bound to hair proteins.
-
Protocol (Acyl-Biotinyl Exchange - ABE):
-
Treat hair protein extracts with a blocking reagent to cap free sulfhydryl groups.
-
Cleave the thioester bonds with neutral hydroxylamine (B1172632) to expose the cysteine residues previously linked to 18-MEA.[19]
-
Label the newly exposed sulfhydryl groups with a biotinylating agent.[19]
-
Capture the biotinylated proteins using streptavidin-agarose beads.[19]
-
Elute and quantify the captured proteins. The amount of captured protein corresponds to the amount that was originally acylated.
-
Quantitative Data
Direct quantitative data for this compound is scarce. The following table summarizes related quantitative information.
Table 2: Related Quantitative Data
| Parameter | Organism/System | Value/Observation | Reference |
| Total Lipid Content of Hair | Human | 1-9% of total hair fiber weight | [20] |
| Covalently Bound 18-MEA | Mammalian Hair | Approximately one in ten residues of the cuticular membrane protein is a fatty acid thioester of cysteine. | [1] |
| Km of VLC-ACS for Palmitic Acid (16:0) | Rat Liver Nuclei | Lower Km compared to unsaturated C18 and C20 fatty acids, indicating a preference for saturated fatty acids. | [10] |
| kcat of Metazoan FAS with Methylmalonyl-CoA | Murine | Approximately 170-fold lower than with malonyl-CoA. | [21] |
Role of Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA binding proteins are crucial for the intracellular transport and maintenance of the acyl-CoA pool, including branched-chain and very-long-chain species.[22][23][24][25][26] They bind long-chain acyl-CoAs with high affinity, buffering their free concentration and potentially mediating their regulatory effects.[22][23][24] It is highly probable that ACBPs are involved in the transport and delivery of this compound to the sites of protein acylation in the hair follicle.
Future Directions
The field would greatly benefit from research focused specifically on this compound. Key areas for future investigation include:
-
Quantitative Analysis: Development of specific assays to measure the concentration of this compound in hair follicles and other tissues.
-
Enzymology: Characterization of the specific very-long-chain acyl-CoA synthetase(s) that activate 18-methyleicosanoic acid.
-
Signaling Pathways: Investigation into the potential role of this compound as a ligand for nuclear receptors like PPARα and its impact on gene expression.
-
Drug Development: Exploring the modulation of this compound metabolism for the development of novel treatments for hair disorders and other conditions where branched-chain fatty acid metabolism may be implicated.
Conclusion
This compound is a key metabolite in the context of mammalian hair biology, serving as the activated form of the crucial structural lipid, 18-methyleicosanoic acid. While its direct physiological roles beyond protein acylation in the hair cuticle are yet to be fully elucidated, its structural similarity to known signaling molecules suggests the potential for broader physiological significance. This guide provides a comprehensive overview of the current understanding and a framework for future research into this important, yet understudied, molecule.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A systematic review on the lipid composition of human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The extraction, quantification, and nature of hair lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Acyl-CoA Binding Protein in Acyl-CoA Metabolism and Acyl-CoA–Mediated Cell Signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 23. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 26. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Regulation of 18-Methylhenicosanoyl-CoA Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic regulation of 18-methylhenicosanoyl-CoA, a C22 anteiso-branched-chain very-long-chain acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader field of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) metabolism. It details the biosynthetic and degradative pathways, the key regulatory enzymes, and methodologies for their study. This document is intended to serve as a foundational resource for researchers interested in the metabolism of BCFAs and their potential roles in health and disease.
Introduction to this compound
This compound is the coenzyme A thioester of 18-methylhenicosanoic acid. With a 22-carbon backbone, it is classified as a very-long-chain fatty acid (VLCFA). The methyl group at the 18th position, which is the antepenultimate carbon, categorizes it as an anteiso-branched-chain fatty acid (BCFA). BCFAs are important components of cellular membranes, particularly in bacteria, and are also found in mammals, where they can influence membrane fluidity and participate in specific signaling pathways. The metabolism of BCFAs is distinct from that of straight-chain fatty acids, requiring specific enzymatic machinery for both their synthesis and degradation.
Biosynthesis of this compound
The synthesis of anteiso-VLCFAs like 18-methylhenicosanoic acid is a multi-step process that begins with a branched-chain primer and proceeds through elongation cycles.
Initiation: The biosynthesis of anteiso-fatty acids is initiated with a primer derived from the catabolism of L-isoleucine, namely 2-methylbutyryl-CoA. This primer is produced through the action of branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA. For the synthesis of VLCFAs, including a C22 fatty acid, the initial elongation by FAS is followed by further elongation cycles catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins, located in the endoplasmic reticulum.
Based on studies of other branched-chain VLCFAs, the following ELOVL enzymes are likely involved in the elongation of the this compound precursor:
-
ELOVL3: This enzyme has shown high activity towards iso- and anteiso-C17:0 acyl-CoAs, elongating them to longer chain lengths.
-
ELOVL1: This elongase is known to be involved in the final steps of VLCFA synthesis, elongating acyl-CoAs up to C26:0.[1]
-
ELOVL7: This enzyme also demonstrates activity towards saturated branched-chain acyl-CoAs.[1]
The final step in the biosynthesis of the free fatty acid is the release from the acyl carrier protein (ACP) domain of FAS or from the elongase complex, which is then activated to its CoA ester form by an acyl-CoA synthetase.
Degradation of this compound
The degradation of anteiso-BCFAs like this compound primarily occurs through β-oxidation, similar to straight-chain fatty acids. However, the location of the methyl branch determines the specific pathway and end products.
For an anteiso-fatty acid, the methyl group is on the antepenultimate carbon. β-oxidation can proceed normally from the carboxyl end, releasing acetyl-CoA units in each cycle. This process is expected to occur in both mitochondria and peroxisomes, with peroxisomes being particularly important for the initial shortening of VLCFAs.
The β-oxidation spiral continues until the final five or six carbons of the fatty acid chain are reached. The final products of the β-oxidation of an anteiso-BCFA are acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
For BCFAs with a methyl group on the β-carbon (3-methyl position), β-oxidation is blocked. These fatty acids must first undergo α-oxidation in the peroxisomes to remove one carbon, after which β-oxidation can proceed.[2][3] This is not expected to be the primary degradation route for anteiso-BCFAs.
Enzymatic Regulation
The levels of this compound are tightly regulated through the control of the key enzymes in its biosynthetic and degradative pathways.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: The activity of BCKDH, which provides the primer for anteiso-BCFA synthesis, is primarily regulated by a phosphorylation/dephosphorylation cycle. A specific kinase (BCKDH kinase) phosphorylates and inactivates the complex, while a phosphatase (BCKDH phosphatase) dephosphorylates and activates it.[2][4] The expression of BCKDH kinase is regulated by nutrients and hormones, including thyroid hormone and glucocorticoids.[2]
-
Acetyl-CoA Carboxylase (ACC): ACC catalyzes the formation of malonyl-CoA, the donor of two-carbon units for fatty acid elongation. ACC is a major regulatory point in fatty acid synthesis and is subject to allosteric regulation (activated by citrate, inhibited by long-chain acyl-CoAs) and covalent modification (inactivated by phosphorylation via AMP-activated protein kinase, AMPK).
-
ELOVL Elongases: The expression of ELOVL genes is tissue-specific and regulated by various transcription factors. For instance, Elovl3 expression is under the control of peroxisome proliferator-activated receptor-alpha (PPARα) in brown adipose tissue and is influenced by steroid hormones in the liver.[5][6] Liver X receptor (LXR) and sterol regulatory element-binding protein-1 (SREBP-1), key regulators of lipogenesis, have also been shown to regulate the expression of certain ELOVLs.[5]
Quantitative Data
| Tissue | Species | Total BCFAs (% of Total Fatty Acids) | Reference |
| Adipose Tissue | Human | 1.5 - 2.0 | Generic Data |
| Vernix Caseosa | Human | ~30 | Generic Data |
| Meibomian Glands | Mouse | High Abundance | [1] |
| Skin | Mouse | Substantial Amounts | [1] |
| Liver | Mouse | Substantial Amounts | [1] |
Note: The values presented are for the general class of branched-chain fatty acids and not specifically for this compound.
Experimental Protocols
Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, from biological samples.
Objective: To quantify the levels of this compound in cell or tissue samples.
Materials:
-
Tissue or cell sample
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard if available)
-
Methanol:water (1:1, v/v)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell pellet in ice-cold methanol:water (1:1, v/v). Add the internal standard at this stage.
-
Extraction: Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol, followed by water. Load the aqueous phase of the extract onto the cartridge. Wash the cartridge with water to remove salts. Elute the acyl-CoAs with methanol.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to resolve the acyl-CoAs.
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Scan type: Multiple Reaction Monitoring (MRM).
-
MRM transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be the [M+H]+ ion. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
-
Quantification: Generate a standard curve using a synthetic standard of this compound (if available) or a closely related branched-chain acyl-CoA. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
ELOVL Enzyme Activity Assay
This protocol describes a method to measure the activity of ELOVL enzymes in elongating a branched-chain acyl-CoA substrate.
Objective: To determine the activity of a specific ELOVL enzyme (e.g., ELOVL1, ELOVL3) with a branched-chain acyl-CoA substrate.
Materials:
-
Microsomal fraction containing the ELOVL enzyme of interest (from tissue homogenates or transfected cells).
-
Branched-chain acyl-CoA substrate (e.g., anteiso-C17:0-CoA).
-
[2-¹⁴C]Malonyl-CoA (radiolabeled).
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Stop solution (e.g., 6 M HCl).
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, microsomal protein, and the branched-chain acyl-CoA substrate.
-
Initiate Reaction: Start the reaction by adding [2-¹⁴C]malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Hydrolysis and Extraction: The elongated product is a β-ketoacyl-CoA, which is unstable. The acid stop solution will also hydrolyze the thioester bond. Extract the resulting fatty acids with hexane.
-
Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Controls: Include control reactions without the microsomal fraction (no enzyme) and without the acyl-CoA substrate to determine background levels.
Conclusion
The enzymatic regulation of this compound is a complex process involving a specialized set of enzymes for the synthesis and degradation of branched-chain very-long-chain fatty acids. While direct research on this specific molecule is limited, a comprehensive understanding of its metabolism can be inferred from the broader knowledge of BCFA and VLCFA pathways. The key regulatory points appear to be the synthesis of the isoleucine-derived primer by the BCKDH complex and the elongation steps catalyzed by specific ELOVL elongases. Further research is needed to elucidate the precise roles of this compound and other BCFAs in mammalian physiology and to explore their potential as therapeutic targets in various diseases. The experimental protocols outlined in this guide provide a starting point for such investigations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of fatty acid elongation enzymes in brown adipocytes implies a unique role for Elovl3 during increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid hormones control circadian Elovl3 expression in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Utility of 18-Methylhenicosanoyl-CoA
Introduction
18-Methylhenicosanoyl-CoA is the coenzyme A (CoA) thioester of 18-methylhenicosanoic acid (also known as 18-methyleicosanoic acid), a long-chain branched fatty acid. In biological systems, fatty acids are activated to their acyl-CoA derivatives before they can be metabolized or incorporated into more complex lipids.[1][2] The conversion to a thioester makes the acyl group more reactive and amenable to enzymatic transformations.[3][4] Long-chain and branched-chain fatty acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid oxidation, lipid synthesis, and cellular signaling.
Potential Research Applications
While the precursor, 18-methylhenicosanoic acid, is a known component of the outer layer of human hair, endowing it with hydrophobicity, the CoA derivative is a valuable tool for biochemical and medical research.
-
Enzyme Substrate and Inhibitor Studies: this compound can be used as a specific substrate to identify and characterize enzymes involved in the metabolism of branched-chain fatty acids (BCFAs). It can also be used in screening assays to discover inhibitors of these enzymes, which may have therapeutic potential.
-
Nuclear Receptor Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a key transcriptional regulator of lipid metabolism. The synthesis of this compound provides a specific tool to study its binding affinity, conformational changes, and recruitment of co-regulatory proteins to PPARα, elucidating the role of BCFAs in gene regulation.[5]
-
Metabolic and Signaling Pathway Research: The availability of this specific acyl-CoA allows researchers to trace its metabolic fate within cells, helping to unravel complex metabolic networks. Studies have linked BCFAs to the modulation of membrane fluidity, inflammation, and metabolic health, with decreased levels of iso-BCFAs observed in individuals with obesity.[6][7][8][9] this compound can be used in cell culture studies to investigate the downstream effects of BCFAs on genes related to lipid synthesis and inflammation.[7]
-
Lipidomics Standard: As a high-purity synthesized standard, this compound is essential for the accurate identification and quantification of this and related molecules in complex biological samples using mass spectrometry-based lipidomics platforms.
Protocols for the Synthesis of this compound
The synthesis is a two-stage process: 1) Synthesis of the precursor fatty acid, 18-Methylhenicosanoic Acid, and 2) Conversion of the fatty acid to its Coenzyme A thioester.
Stage 1: Synthesis of (±)-18-Methylhenicosanoic Acid
This protocol is adapted from the improved synthesis method described by Cundy and Gurr.[10] This multi-step synthesis starts from commercially available ω-cyclopentadecalactone and provides the precursor fatty acid in good yields. Researchers should refer to the original publication for detailed reaction conditions and characterization data for each intermediate.[10]
Stage 2: Synthesis of this compound
This protocol is based on the N-hydroxysuccinimide (NHS) ester activation method, which is known for its high yield and minimal side reactions when synthesizing long-chain acyl-CoAs.[11][12]
Experimental Workflow Diagram
Caption: Workflow for the chemical synthesis of this compound.
Methodology:
Part A: Activation of 18-Methylhenicosanoic Acid with N-Hydroxysuccinimide
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 18-methylhenicosanoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Addition of Reagents: Add N-hydroxysuccinimide (NHS, 1.1 equivalents) to the solution and stir until dissolved.
-
Coupling Reaction: Cool the mixture in an ice bath (0 °C). Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of the anhydrous solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 18-methylhenicosanoyl-NHS ester. This active ester can be used in the next step without further purification, though recrystallization can be performed if necessary.
Part B: Thioesterification with Coenzyme A
-
Dissolve Coenzyme A: In a separate flask, dissolve Coenzyme A lithium salt (1 equivalent) in an aqueous buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Dissolve NHS Ester: Dissolve the crude 18-methylhenicosanoyl-NHS ester from Part A in a minimal amount of a water-miscible organic solvent like THF or dimethylformamide (DMF).
-
Reaction: Add the NHS ester solution dropwise to the stirring Coenzyme A solution at room temperature. The long-chain fatty acid's low water solubility may cause the solution to become cloudy.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of free thiol from Coenzyme A can be monitored using Ellman's reagent.
-
Quenching: Once the reaction is complete, acidify the mixture to pH 4-5 with a dilute acid (e.g., 1 M HCl) to stabilize the product.
Part C: Purification and Characterization
-
Preparation: Filter the final reaction mixture to remove any precipitate.
-
HPLC Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15]
-
Column: C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 50-75 mM Potassium Phosphate, pH 4.9-5.5).[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the product.
-
Detection: Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[13]
-
-
Isolation: Collect the fractions containing the pure product. Pool the fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Final Product: Lyophilize the remaining aqueous solution to obtain the pure this compound as a white solid.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy. Store the final product at -20°C or -80°C.
Quantitative Data
| Synthesis Method | Activating Agent | Typical Yield Range | Reference |
| Mixed Carbonic Anhydride | Ethyl Chloroformate | 60-80% | [16] |
| Acyl Imidazole | N,N'-Carbonyldiimidazole | ~70-90% (often near quantitative) | [16] |
| N-Hydroxysuccinimide Ester | DCC and NHS | High Yield (often >80%) | [11][12] |
| Acid Chloride | Oxalyl Chloride or Thionyl Chloride | 50-75% | [16] |
Alternative Synthesis Strategies
Several methods exist for activating the carboxylic acid for thioesterification with Coenzyme A. The choice of method can depend on the scale of the synthesis, the stability of the fatty acid, and available reagents.
Logical Relationship Diagram of Synthesis Methods
Caption: Alternative chemical routes for the synthesis of Acyl-CoA thioesters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 7. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust Chemo-Enzymatic Protocol for the Synthesis of 18-Methylhenicosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Methylhenicosanoyl-CoA is the activated coenzyme A thioester of 18-methyleicosanoic acid (18-MEA), a branched-chain fatty acid. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] The synthesis of specific acyl-CoAs like this compound is essential for studying the enzymes that metabolize them and for developing targeted therapeutic agents. This application note details a reliable two-stage chemo-enzymatic approach for its synthesis. The process first involves the chemical synthesis of the precursor, (±)-18-methyleicosanoic acid, followed by its enzymatic ligation to coenzyme A using a long-chain acyl-CoA synthetase (LACS).
Part 1: Chemical Synthesis of (±)-18-Methyleicosanoic Acid
The chemical synthesis of the fatty acid precursor is based on an improved, scalable method that avoids heavy metal oxidants and uses readily available starting materials.[2][3] The overall strategy involves the functionalization of ω-cyclopentadecalactone, followed by oxidation and subsequent chain elongation steps.
Experimental Protocol: Synthesis of (±)-18-Methyleicosanoic Acid
This protocol is adapted from the improved synthesis method described by Cundy and Gurr (2000).[2]
-
Step 1: Methanolysis of ω-Cyclopentadecalactone
-
Dissolve ω-cyclopentadecalactone in methanol (B129727) containing a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the hydroxy ester, methyl 16-hydroxyhexadecanoate, in near-quantitative yield.[2]
-
-
Step 2: Oxidation to Aldehyde
-
Dissolve the hydroxy ester from Step 1 in a suitable solvent like dichloromethane.
-
Perform a Swern oxidation by adding oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperature (-78 °C), followed by the addition of a hindered base such as triethylamine.
-
Allow the reaction to warm to room temperature.
-
Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate to yield the crude aldehyde, methyl 16-oxohexadecanoate. This step typically yields over 70%.[2]
-
-
Step 3 & 4: Subsequent Reactions for Chain Elongation and Final Product
-
The aldehyde is then subjected to further standard organic chemistry reactions, such as a Wittig reaction or Grignard addition, to install the remaining carbon chain and the 18-methyl group.
-
The final step involves the hydrolysis of the methyl ester to the free carboxylic acid, yielding (±)-18-methyleicosanoic acid.
-
Data Presentation: Chemical Synthesis Yields
| Step | Product | Reported Yield | Reference |
| 1 | Methyl 16-hydroxyhexadecanoate | Nearly Quantitative | [2] |
| 2 | Methyl 16-oxohexadecanoate | >70% | [2] |
Part 2: Enzymatic Synthesis of this compound
The conversion of the free fatty acid to its corresponding acyl-CoA is catalyzed by long-chain acyl-CoA synthetases (LACS), also known as long-chain fatty-acid—CoA ligases (EC 6.2.1.3).[4] These enzymes activate fatty acids in a two-step, ATP-dependent reaction.[4][5] While many LACS isoforms show specificity for fatty acids with chain lengths of 12 to 20 carbons, their substrate range can be broad, and they are suitable for activating very-long-chain fatty acids.[1][6]
Logical Relationship of Enzymatic Reaction
Caption: Key components in the LACS-catalyzed synthesis.
Experimental Protocol: Enzymatic Ligation
This generalized protocol is based on established methods for the enzymatic synthesis of acyl-CoAs.[7]
-
Preparation of Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate Stock: Prepare a 10 mM stock solution of 18-methyleicosanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Cofactor Solution: Prepare a fresh solution in reaction buffer containing 20 mM ATP and 40 mM MgCl₂.
-
Coenzyme A Solution: Prepare a 10 mM solution of Coenzyme A trilithium salt in water.
-
Enzyme: Use a commercially available or purified recombinant long-chain acyl-CoA synthetase.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer (to final volume of 1 mL)
-
Cofactor Solution (to final concentrations of 2 mM ATP, 4 mM MgCl₂)
-
Coenzyme A Solution (to a final concentration of 1 mM)
-
18-methyleicosanoic acid stock (to a final concentration of 100 µM)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the LACS enzyme (e.g., 1-5 µg).
-
Incubate at 37 °C for 1-2 hours. Reaction progress can be monitored by HPLC or LC-MS.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by adding acid (e.g., 10% formic acid) to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant containing the this compound.
-
Data Presentation: Expected Enzymatic Conversion
Yields can vary based on the specific LACS isoform and reaction optimization. The table below provides expected yields based on data from similar chemo-enzymatic syntheses.[7][8]
| Method | Product Type | Typical Conversion | Typical Isolated Yield |
| LACS Enzymatic Ligation | Long-Chain Acyl-CoA | Up to 95% | Up to 80% |
Part 3: Purification and Characterization
Purification of the newly synthesized acyl-CoA is critical to remove unreacted substrates and cofactors. Solid-phase extraction (SPE) is a rapid and effective method.[7]
Protocol: Solid-Phase Extraction (SPE) Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol, water, and finally the reaction buffer.
-
Sample Loading: Load the supernatant from the quenched reaction onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to elute salts, ATP, and free Coenzyme A.
-
Elution: Elute the this compound product using a higher concentration of organic solvent (e.g., 80-100% methanol).
-
Analysis: Analyze the fractions by HPLC or LC-MS to confirm the presence and purity of the product. The structure can be definitively confirmed by mass spectrometry.[7][9]
Overall Synthesis Workflow
The diagram below illustrates the complete chemo-enzymatic workflow from starting materials to the final purified product.
Caption: Chemo-enzymatic synthesis workflow.
References
- 1. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. InterPro [ebi.ac.uk]
- 6. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 7. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standard of 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 18-Methylhenicosanoyl-CoA as an analytical standard in research and drug development settings. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the quantification of long-chain and very-long-chain fatty acyl-CoAs.
Introduction
This compound is a long-chain branched fatty acyl-coenzyme A. As a coenzyme A derivative, it is presumed to play a role in fatty acid metabolism and other cellular processes. Accurate quantification of this and other fatty acyl-CoAs is crucial for understanding their physiological and pathological roles. The following protocols describe the use of this compound as a standard for the development of robust analytical methods. While specific details for this compound are not extensively published, the methods described are widely applicable to long-chain acyl-CoAs.[1][2]
Product Information
| Characteristic | Value |
| Product Name | This compound |
| Synonyms | 18-Methylhenicosanoyl-coenzyme A |
| Molecular Formula | C43H78N7O17P3S |
| Molecular Weight | 1090.1 g/mol |
| Storage | Store in a sealed container away from light, preferably at -20°C or -80°C for long-term stability. |
Note: This information is compiled from publicly available data sheets and should be confirmed with the specific supplier.[3][4]
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[5][6][7] The following protocol is a general guideline and may require optimization for specific instrumentation and matrices.
3.1. Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
3.2. Sample Preparation Protocol
This protocol is adapted from methods for long-chain acyl-CoA extraction.
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer on ice.
-
Extraction: Extract acyl-CoAs using a solid-phase extraction (SPE) method. This is a common and effective technique for isolating and concentrating acyl-CoAs from biological matrices.
-
Elution: Elute the acyl-CoAs from the SPE column.
-
Drying: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate injection solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
3.3. LC-MS/MS Method Protocol
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is generally more sensitive for the detection of acyl-CoAs.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte.
-
MRM Transition: For acyl-CoAs, a common fragmentation is the neutral loss of 507 Da from the protonated molecule [M+H]+.[1] For this compound (MW = 1090.1), the expected transition would be:
-
Precursor Ion (Q1): m/z 1091.1
-
Product Ion (Q3): m/z 584.1
-
-
Optimization: The collision energy and other MS parameters should be optimized for this compound by infusing a standard solution into the mass spectrometer.
-
3.4. Standard Curve Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Use the calibration curve to determine the concentration of this compound in unknown samples.
3.5. Typical LC-MS/MS Performance (Example Data)
The following table provides an example of typical performance characteristics for the analysis of a long-chain acyl-CoA using LC-MS/MS. These values should be established for this compound during method validation.
| Parameter | Typical Value |
| Retention Time | Dependent on LC conditions |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~5 fmol on column[1] |
| Limit of Quantification (LOQ) | ~15 fmol on column |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Role in Metabolic Pathways (General)
Fatty acyl-CoAs are central intermediates in fatty acid metabolism. They are involved in beta-oxidation for energy production and serve as building blocks for the synthesis of complex lipids. While the specific pathways involving this compound are not well-defined in the literature, the following diagram illustrates the general role of fatty acyl-CoAs.
Caption: General metabolic fate of fatty acyl-CoAs.
Conclusion
The protocols and information provided here serve as a comprehensive guide for the use of this compound as an analytical standard. The development of a robust and validated LC-MS/MS method is essential for the accurate quantification of this and other long-chain fatty acyl-CoAs in biological systems. Such methods will be invaluable for advancing our understanding of lipid metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
Application Notes and Protocols for the Mass Spectrometry Analysis of 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylhenicosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their CoA esters are crucial components of cellular metabolism.[1][2][3] They are integral to the synthesis of complex lipids such as sphingolipids and glycerophospholipids and serve as precursors for lipid signaling molecules.[1][2][4] Branched-chain fatty acids (BCFAs) are known to modulate membrane fluidity and are involved in various cellular signaling pathways.[5][6] Notably, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[7][8]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[9] This document provides detailed application notes and protocols for the analysis of this compound using this technique.
Principle of the Method
The analysis of this compound by LC-MS/MS involves three main stages:
-
Sample Preparation: Extraction of acyl-CoAs from a biological matrix and purification to remove interfering substances.
-
Liquid Chromatography (LC): Separation of this compound from other acyl-CoAs and matrix components using reverse-phase chromatography.
-
Tandem Mass Spectrometry (MS/MS): Ionization of the target molecule and subsequent fragmentation to produce characteristic product ions for sensitive and specific detection using Multiple Reaction Monitoring (MRM).
In positive electrospray ionization (ESI) mode, acyl-CoAs typically form a protonated molecule [M+H]⁺. Upon collision-induced dissociation (CID), a characteristic neutral loss of 507.3 Da is observed, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety of Coenzyme A. This specific fragmentation pattern allows for the selective detection of acyl-CoAs.
Quantitative Data Summary
The following tables summarize the key quantitative data for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₃H₇₈N₇O₁₇P₃S | [10] |
| Molecular Weight | 1090.1 g/mol | [10] |
| Precursor Ion ([M+H]⁺) | m/z 1091.1 | Calculated |
| Primary Product Ion | m/z 583.8 | Calculated |
| Neutral Loss | 507.3 Da | [9] |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Typical Mass Spectrometer Settings (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| Collision Energy | 20-40 eV (to be optimized) |
| Dwell Time | 100 ms |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Homogenization Buffer: 10 mM HEPES, 0.25 M Sucrose, 1 mM EDTA, pH 7.4
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Acetonitrile (ACN)
-
2-Propanol
-
Methanol (MeOH)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Procedure:
-
Weigh approximately 50 mg of frozen tissue or collect a cell pellet of at least 1 million cells.
-
Add 500 µL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the sample on ice using a tissue homogenizer or sonicator.
-
Add 1 mL of a 2:1 (v/v) mixture of ACN:2-Propanol and vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
For further purification, perform solid-phase extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 30% MeOH in water.
-
Elute the acyl-CoAs with 1 mL of MeOH containing 0.1% formic acid.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50:50 (v/v) ACN:water for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Set up the LC system with the parameters outlined in Table 2 .
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Set up the mass spectrometer with the parameters from Table 3 .
-
Create an MRM method with the precursor-to-product ion transition for this compound (1091.1 -> 583.8) and the internal standard.
-
Inject the prepared sample onto the LC-MS/MS system.
-
Acquire the data.
Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of a surrogate long-chain acyl-CoA standard spiked with the internal standard.
-
Quantify the amount of this compound in the sample by interpolating the peak area ratio from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Representative signaling roles of very-long-chain fatty acyl-CoAs.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
Application Note: Quantitative Analysis of 18-Methylhenicosanoyl-CoA using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
18-Methylhenicosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA. The analysis of long-chain and very-long-chain acyl-CoAs (LCACoAs) is crucial for understanding various metabolic processes and their links to diseases such as type 2 diabetes and inherited metabolic disorders.[1][2] These molecules are key intermediates in lipid metabolism, acting as substrates for energy production through beta-oxidation and for the synthesis of complex lipids.[1][2] Their low abundance and physicochemical properties make them challenging to quantify. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples. The methodology is based on established principles for the analysis of other long-chain acyl-CoAs.[1][3][4]
Principle of the Method
This method employs reversed-phase liquid chromatography for the separation of this compound from other cellular components. A C18 reversed-phase column at a high pH (around 10.5) with a gradient of ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) is effective for the separation of long-chain acyl-CoAs.[1][4] Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity. The SRM transitions are based on the characteristic fragmentation of acyl-CoA molecules, which typically involves a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety.[4]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)
-
Reagents: Ammonium hydroxide, Formic acid
-
Standards: this compound (analytical standard), appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled long-chain acyl-CoA)
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges, as needed.
Proposed LC-MS/MS Method for this compound
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 10 mM Ammonium Hydroxide in 90% Acetonitrile |
| Gradient | As required to achieve separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
SRM Transitions for this compound
-
Molecular Formula: C43H78N7O17P3S
-
Molecular Weight: 1090.1 g/mol
-
Precursor Ion ([M+H]⁺): m/z 1091.1
-
Product Ion 1 (Neutral Loss of 507): m/z 584.1
-
Product Ion 2 (Characteristic Fragment): m/z 428.1
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1091.1 | 584.1 | 100 | 40 | 35 |
| This compound | 1091.1 | 428.1 | 100 | 40 | 50 |
| Internal Standard (e.g., C17:0-CoA) | 1020.4 | 513.4 | 100 | 40 | 35 |
Sample Preparation Protocol
This protocol is a general guideline and may require optimization for specific sample types.
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 Methanol:Chloroform:Water).
-
Add the internal standard.
-
-
Phase Separation:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
-
Solid Phase Extraction (Optional, for sample cleanup and concentration):
-
Condition an appropriate SPE cartridge.
-
Load the aqueous extract.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent (e.g., methanol with ammonium hydroxide).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
| Acyl-CoA Species | Tissue | Concentration (nmol/g wet weight) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | ~15-30 | [5] |
| Stearoyl-CoA (C18:0) | Rat Liver | ~5-15 | [5] |
| Oleoyl-CoA (C18:1) | Rat Liver | ~10-25 | [5] |
| Total Long-Chain Acyl-CoA | Rat Liver | 83 ± 11 | [5] |
| Total Long-Chain Acyl-CoA | Hamster Heart | 61 ± 9 | [5] |
Visualizations
Experimental Workflow
Caption: Figure 1. A generalized workflow for the extraction and analysis of this compound from biological tissues.
Metabolic Pathway: Elongation of Very-Long-Chain Fatty Acids
This compound is synthesized through the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This cycle adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[6][7][8]
Caption: Figure 2. The enzymatic steps in the elongation of a C20 acyl-CoA to a C22 acyl-CoA, such as this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound. The use of a C18 reversed-phase column at high pH and SRM detection ensures reliable separation and high selectivity. This application note offers a comprehensive protocol that can be adapted by researchers in the fields of metabolomics, lipidomics, and drug development to investigate the role of very-long-chain acyl-CoAs in health and disease.
References
- 1. scispace.com [scispace.com]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 18-Methylhenicosanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylhenicosanoyl-CoA is a long-chain branched-chain fatty acyl-coenzyme A. While specific quantitative data and dedicated protocols for this particular molecule are not extensively documented in current literature, its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs allows for the adaptation of established analytical methodologies. This document provides a detailed application note and a generalized protocol for the quantification of this compound in biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided protocols are based on established methods for similar analytes and should be optimized for specific experimental needs.
Biological Significance of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are integral components of cellular metabolism. In bacteria, they play a crucial role in maintaining membrane fluidity. In mammals, the free fatty acid counterpart of the target analyte, 18-methyleicosanoic acid, is a known component of mammalian hair, contributing to its surface properties.[1][2] Very-long-chain and branched-chain fatty acyl-CoAs can also act as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][3] The biosynthesis of anteiso-fatty acids, such as 18-methylhenicosanoic acid, typically initiates from the branched-chain amino acid isoleucine, which is converted to 2-methylbutyryl-CoA to serve as a primer for fatty acid synthesis.[4][5][6][7]
Experimental Overview
The quantification of this compound from biological matrices is a multi-step process that involves sample preparation, analytical separation, and detection. Given the low endogenous concentrations and amphiphilic nature of long-chain acyl-CoAs, a robust and sensitive analytical method such as LC-MS/MS is required.
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples. Note: This protocol should be validated and optimized for your specific sample type and instrumentation.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)
-
Acids/Bases: Formic acid, Ammonium (B1175870) hydroxide
-
Internal Standard (IS): A structurally similar, stable isotope-labeled or odd-chain fatty acyl-CoA (e.g., Heptadecanoyl-CoA (C17:0-CoA) or a custom-synthesized deuterated this compound).
-
Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).
-
Biological Sample: (e.g., ~50-100 mg of tissue or 1-10 million cells).
-
Homogenizer: Tissue homogenizer or sonicator.
-
Centrifuge: Refrigerated microcentrifuge.
-
Evaporation System: Nitrogen evaporator or vacuum concentrator.
2. Sample Preparation
-
Homogenization:
-
For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 MeOH:H₂O:IPA with 0.1% formic acid).
-
For cell samples, pellet 1-10 million cells and resuspend in 1 mL of ice-cold extraction buffer. Sonicate the cell suspension on ice.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard to the homogenate. The amount should be comparable to the expected endogenous level of the analyte.
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of equilibration buffer (e.g., 95:5 H₂O:ACN with 0.1% formic acid).
-
Load the sample homogenate onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture to remove polar interferences (e.g., 80:20 H₂O:ACN).
-
Elute the acyl-CoAs with 1 mL of a strong organic solvent (e.g., 90:10 ACN:H₂O with 0.1% formic acid).
-
-
Liquid-Liquid Extraction (LLE):
-
An alternative to SPE, perform a Bligh-Dyer or similar extraction to partition the polar acyl-CoAs into the aqueous/methanol phase.
-
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 H₂O:ACN with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for analysis. To minimize analyte loss, use glass or low-adsorption vials.[8]
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes is a typical starting point. An example gradient is:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-15 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is observed in positive ion mode, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[9] The precursor ion will be the [M+H]⁺ of this compound (exact mass to be calculated). The product ion will be [M+H-507]⁺.
-
Precursor Ion (Q1): m/z 1091.6 (Calculated for C₄₃H₇₉N₇O₁₇P₃S⁺)
-
Product Ion (Q3): m/z 584.6
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific analyte and instrument.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is a template table for summarizing results from different biological samples.
Table 1: Hypothetical Quantitative Data for this compound
| Biological Sample | Condition | This compound Concentration (pmol/mg protein) | Standard Deviation | n |
| Mouse Liver | Control | 1.25 | 0.15 | 5 |
| Mouse Liver | Treatment A | 2.50 | 0.30 | 5 |
| Human Platelets | Healthy Donor | 0.80 | 0.10 | 10 |
| Human Platelets | Disease State | 1.50 | 0.25 | 10 |
| HeLa Cells | Untreated | 0.50 | 0.08 | 3 |
| HeLa Cells | Compound X | 0.25 | 0.05 | 3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway
The biosynthesis of anteiso-fatty acyl-CoAs, including this compound, is initiated from the branched-chain amino acid isoleucine.
Biosynthesis of Anteiso-Fatty Acyl-CoAs
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
The quantification of this compound in biological samples presents a challenge due to its low abundance and the lack of commercially available standards and specific protocols. However, by adapting established LC-MS/MS methods for other long-chain and branched-chain fatty acyl-CoAs, reliable and sensitive quantification can be achieved. The protocols and information provided herein serve as a comprehensive guide for researchers to develop and validate their own assays for this and similar molecules, paving the way for a better understanding of their biological roles in health and disease.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Lipidomics Analysis of 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylhenicosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. The analysis of such lipids is crucial for understanding various physiological and pathological processes, as very-long-chain fatty acids (VLCFAs) are integral components of cellular membranes and precursors for signaling molecules. Dysregulation of VLCFA metabolism is associated with several metabolic and neurological disorders.[1][2] This document provides a detailed workflow for the lipidomics analysis of this compound, from sample preparation to data analysis, intended for researchers in academia and the pharmaceutical industry.
Experimental Workflow
A typical lipidomics workflow for the analysis of this compound involves several key stages: sample preparation, including extraction and purification; analytical separation and detection, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS); and subsequent data processing and analysis.
Experimental Protocols
Sample Preparation
Given the instability of acyl-CoAs, rapid processing of fresh tissue is recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[3]
Protocol: Extraction and Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[3][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (B52724) (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Extraction:
-
Centrifuge the homogenate to pellet the protein and other debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with methanol followed by equilibration with the extraction solvent.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove interfering substances. A common wash solution is acetonitrile.
-
Elute the acyl-CoAs from the column using a suitable solvent. Elution can be achieved with a solution of 2-propanol.[4]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[3]
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., a mixture of water and acetonitrile with a small amount of ammonium hydroxide).
-
LC-MS/MS Analysis
The analysis of long-chain acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
Instrumentation and Parameters:
-
Liquid Chromatography (LC):
-
Mobile Phase A: Water with a modifier such as ammonium hydroxide or formic acid.
-
Mobile Phase B: Acetonitrile with the same modifier.[5]
-
Gradient: A gradient from a lower to a higher percentage of the organic mobile phase (B) is used to elute the acyl-CoAs.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI) is generally more sensitive for acyl-CoAs.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion. A neutral loss scan of 507 Da is characteristic for acyl-CoAs and can be used for profiling.[5][6]
-
Precursor and Product Ions: The specific m/z values for the precursor and product ions of this compound will need to be determined, likely based on its molecular weight of 1090.1 g/mol .[8] The precursor ion would be [M+H]+.
-
Data Presentation
| Sample ID | Biological Replicate | Technical Replicate | Peak Area (this compound) | Peak Area (Internal Standard) | Concentration (pmol/mg tissue) |
| Control 1 | 1 | 1 | |||
| Control 1 | 1 | 2 | |||
| Control 1 | 1 | 3 | |||
| Treatment 1 | 1 | 1 | |||
| Treatment 1 | 1 | 2 | |||
| Treatment 1 | 1 | 3 |
Concentration is calculated relative to the internal standard and tissue weight.
Postulated Metabolic Pathway of this compound
A specific metabolic pathway for this compound has not been explicitly described. However, based on the metabolism of other very-long-chain and branched-chain fatty acids, a plausible pathway can be proposed. As a VLCFA, its initial degradation is expected to occur in the peroxisomes.[3][4][9] The methyl group at the 18th position may necessitate alpha-oxidation to remove a single carbon atom, allowing for subsequent beta-oxidation.[10][11]
Pathway Description:
-
Activation: 18-Methylhenicosanoic acid is first activated to this compound.
-
Peroxisomal Oxidation: Due to its very long chain, it is transported into the peroxisome for initial degradation.[9]
-
Alpha-Oxidation (if necessary): The methyl branch at the 18th position, depending on its location relative to the carboxyl end after several cycles of beta-oxidation, might block the beta-oxidation process. In such a case, alpha-oxidation would remove a single carbon from the carboxyl end to bypass this blockage.[10][11]
-
Peroxisomal Beta-Oxidation: The fatty acid chain is shortened through several cycles of beta-oxidation within the peroxisome, producing acetyl-CoA and in the case of the branched portion, propionyl-CoA.[3]
-
Mitochondrial Beta-Oxidation: The resulting shorter-chain acyl-CoA is then transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial beta-oxidation pathway.[9]
-
TCA Cycle: Acetyl-CoA and propionyl-CoA (after conversion to succinyl-CoA) enter the TCA cycle for energy production.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the lipidomics analysis of this compound. While a specific metabolic pathway and quantitative data are not yet established in the literature, the outlined workflow, based on well-understood principles of lipid analysis and metabolism, provides a solid foundation for researchers to investigate the role of this and other very-long-chain branched fatty acyl-CoAs in health and disease. The use of appropriate internal standards and rigorous validation of the LC-MS/MS method are critical for obtaining accurate and reproducible results.
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
Application Notes and Protocols for the Extraction of 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylhenicosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). As a member of the anteiso-branched-chain fatty acid family, its parent fatty acid, 18-methylhenicosanoic acid, is a known component of various biological systems. In bacteria, branched-chain fatty acids are crucial for maintaining cell membrane fluidity, especially in response to environmental stress[1][2][3]. In mammals, 18-methyleicosanoic acid is a significant covalently bound fatty acid in hair fibers, contributing to the hydrophobicity of the hair surface[4]. The activated CoA-thioester form, this compound, is the direct precursor for its incorporation into complex lipids and is a key intermediate in its metabolism.
The accurate and efficient extraction of this compound from biological samples is essential for studying its metabolism, function, and potential as a biomarker in various physiological and pathological conditions, including metabolic disorders[5][6]. These application notes provide detailed protocols for the extraction and purification of this compound from biological tissues, adapted from established methods for long-chain and very-long-chain acyl-CoAs.
Data Presentation: Recovery of Long-Chain Acyl-CoAs
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction protocol employed. The following table summarizes reported recovery rates for various long-chain acyl-CoAs using methods analogous to those described in this document. While specific data for this compound is not extensively available, these values provide a benchmark for expected recovery efficiencies.
| Acyl-CoA Species | Tissue Type | Extraction Method | Purification Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | Acetonitrile (B52724)/Isopropanol (B130326) | Solid-Phase Extraction (SPE) | 93-104 | [7] |
| Oleoyl-CoA (C18:1) | Rat Liver | Acetonitrile/Isopropanol | Solid-Phase Extraction (SPE) | 93-104 | [7] |
| Arachidonyl-CoA (C20:4) | Rat Liver | Acetonitrile/Isopropanol | Solid-Phase Extraction (SPE) | 83-90 | [7] |
| Various Long-Chain Acyl-CoAs | Rat Heart, Kidney, Muscle | Acetonitrile | Oligonucleotide Purification Column & C18 HPLC | 70-80 | [3] |
| Malonyl-CoA | Rat Liver, Heart, Muscle | Trichloroacetic Acid | Reversed-Phase SPE | 28.8 - 48.5 | [8] |
Experimental Protocols
The following protocols are designed for the extraction of this compound from biological tissues. Given its very-long-chain and branched nature, modifications to standard long-chain acyl-CoA protocols are included to enhance solubility and recovery.
Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE)
This protocol is a robust method for obtaining a purified acyl-CoA fraction suitable for analysis by LC-MS/MS.
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution
-
Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) columns
-
Methanol (B129727), HPLC grade
-
2% Formic Acid in water
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH) in water
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.
-
Add 4 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a WAX SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 2% formic acid.
-
Sample Loading: Load the collected supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 2% formic acid, followed by 2 mL of water, and then 2 mL of methanol to remove interfering substances.
-
Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in water.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., 50% methanol in water).
-
Protocol 2: Liquid-Liquid Extraction for General Acyl-CoA Profiling
This method is a faster, though less specific, protocol suitable for initial screening.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenizer
-
Ice-cold 2-propanol with 50 mM KH2PO4, pH 7.2
-
Saturated KCl solution
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C and >3,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Homogenize the frozen tissue in 1 mL of ice-cold 2-propanol/KH2PO4 buffer containing the internal standard.
-
Transfer the homogenate to a glass tube.
-
-
Extraction:
-
Add 2 mL of chloroform and 0.5 mL of saturated KCl.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Collection and Drying:
-
Carefully remove the upper aqueous-alcoholic phase containing the acyl-CoAs.
-
Dry the collected phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a solvent suitable for your downstream analysis.
-
Mandatory Visualizations
Biosynthesis of Anteiso-Branched-Chain Fatty Acyl-CoAs
The following diagram illustrates the general metabolic pathway for the biosynthesis of anteiso-branched-chain fatty acids, leading to the formation of molecules such as this compound. The process starts with the conversion of L-isoleucine to the primer 2-methylbutyryl-CoA, which is then elongated.
Caption: Biosynthesis pathway of anteiso-fatty acyl-CoAs.
Experimental Workflow for Extraction and Analysis
This diagram outlines the key steps in the extraction, purification, and analysis of this compound from biological tissue.
Caption: Workflow for this compound extraction.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the extraction of this compound from biological tissues. The choice between the two protocols will depend on the specific research needs, with Protocol 1 providing a higher purity extract suitable for quantitative analysis, and Protocol 2 offering a more rapid screening method. While the direct signaling roles of this compound are still an active area of research, its importance in metabolic pathways and cellular structures is well-recognized. The successful extraction and quantification of this molecule will undoubtedly contribute to a deeper understanding of its biological significance.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long-chain fatty acids are accumulated in triacylglycerol and nonesterified forms in colorectal cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inborn errors of mitochondrial acyl-coenzyme a metabolism: acyl-CoA biology meets the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. alfachemic.com [alfachemic.com]
Application Notes and Protocols for 18-Methylhenicosanoyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylhenicosanoyl-CoA is a coenzyme A derivative of 18-methylhenicosanoic acid, an anteiso-branched-chain fatty acid. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it is a potential substrate for various enzymes involved in fatty acid metabolism, particularly within the peroxisomes. Understanding the enzymatic processing of this molecule is crucial for research into metabolic pathways involving branched-chain fatty acids and for the development of drugs targeting these pathways. These application notes provide an overview of the potential enzymatic pathways, relevant enzymes, and detailed protocols for studying the metabolism of this compound.
Potential Metabolic Pathways
This compound, being a very-long-chain and branched-chain fatty acyl-CoA, is likely metabolized through peroxisomal alpha- and beta-oxidation pathways. The initial activation of its corresponding fatty acid is carried out by a very-long-chain acyl-CoA synthetase.
Peroxisomal Alpha-Oxidation
The presence of a methyl group at the beta-position (C18) relative to the carboxyl group in a shorter fatty acid can hinder direct beta-oxidation. While this compound does not have a beta-methyl group, its metabolism might initiate with an alpha-oxidation step, particularly if it is a substrate for phytanoyl-CoA dioxygenase (PHYH). This pathway involves the removal of a single carbon from the carboxyl end.
Peroxisomal Beta-Oxidation
Following potential alpha-oxidation or if the methyl branch does not sterically hinder the beta-oxidation machinery, this compound would likely undergo peroxisomal beta-oxidation. This pathway is crucial for the degradation of VLCFAs and branched-chain fatty acids. Key enzymes in this pathway include very-long-chain acyl-CoA dehydrogenase (VLCAD) and α-methylacyl-CoA racemase (AMACR) if a chiral center is introduced.
Potential Enzyme Substrate Data
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) | Lignoceric acid (C24:0) | 10 | 150 | - |
| Hexacosanoic acid (C26:0) | 5 | 100 | - | |
| Phytanoyl-CoA Dioxygenase (PHYH) | Phytanoyl-CoA | ~25 | Not Reported | [1][2] |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | 1.8 | 3.2 (µmol/min/mg) | [3] |
| Stearoyl-CoA (C18:0) | 1.2 | 2.5 (µmol/min/mg) | [3] | |
| Arachidoyl-CoA (C20:0) | 0.8 | 1.9 (µmol/min/mg) | [3] | |
| α-Methylacyl-CoA Racemase (AMACR) | Pristanoyl-CoA | Not Reported | Not Reported | [4][5] |
Note: The kinetic parameters for VLC-ACS are generalized from typical values for very-long-chain fatty acids. The Vmax for VLCAD is reported in different units in the source material.
Experimental Protocols
The following protocols are adapted from established methods and can be used to investigate the interaction of this compound with key enzymes in fatty acid metabolism.
Protocol 1: Acyl-CoA Synthetase Activity Assay
This protocol determines the activity of very-long-chain acyl-CoA synthetase (VLC-ACS) by measuring the formation of this compound from 18-methylhenicosanoic acid.
Materials:
-
18-Methylhenicosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
Enzyme source (e.g., purified VLC-ACS, cell lysate, or microsomal fraction)
-
[³H]18-Methylhenicosanoic acid (for radioactive assay) or LC-MS/MS system
Procedure (LC-MS/MS Method):
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM HEPES buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl2
-
0.5 mM CoA
-
0.1% Triton X-100
-
10 µM 18-Methylhenicosanoic acid
-
-
Enzyme Addition: Add the enzyme source (e.g., 10-50 µg of protein) to the reaction mixture. The final volume should be 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 2-propanol containing an internal standard (e.g., C17:0-CoA).
-
Extraction: Vortex the mixture and centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound.
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of acyl-CoA dehydrogenases, such as VLCAD, by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[6][7]
Materials:
-
This compound
-
Purified Electron Transfer Flavoprotein (ETF)
-
HEPES or potassium phosphate (B84403) buffer (pH 7.6)
-
Enzyme source (e.g., purified VLCAD, mitochondrial extract)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:
-
50 mM HEPES or potassium phosphate buffer (pH 7.6)
-
2 µM purified ETF
-
-
Baseline Fluorescence Measurement: Place the cuvette in a fluorometer set to an excitation wavelength of 380 nm and an emission wavelength of 495 nm. Record the stable baseline fluorescence.
-
Enzyme Addition: Add the enzyme source (e.g., 5-20 µg of protein) to the cuvette and mix gently.
-
Substrate Addition: Initiate the reaction by adding this compound to a final concentration of 10-100 µM.
-
Fluorescence Monitoring: Immediately start recording the decrease in fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of ETF reduction from the slope of the linear portion of the fluorescence decay curve.
Protocol 3: Fatty Acid Elongase Activity Assay (Scintillation Proximity Assay)
This high-throughput assay measures the activity of fatty acid elongases by detecting the incorporation of a radiolabeled two-carbon unit from [¹⁴C]malonyl-CoA into the acyl-CoA substrate.[8][9]
Materials:
-
This compound
-
[¹⁴C]Malonyl-CoA
-
NADPH
-
HEPES buffer (pH 7.2)
-
Enzyme source (e.g., microsomal fraction containing elongases)
-
Acyl-CoA binding protein (ACBP)
-
Scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixture:
-
100 mM HEPES buffer (pH 7.2)
-
1 mM NADPH
-
10 µM this compound
-
5 µM [¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)
-
-
Enzyme Addition: Add the enzyme source (e.g., 10-20 µg of microsomal protein) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add a mixture of ACBP and SPA beads to each well. ACBP will bind to the elongated [¹⁴C]-labeled acyl-CoA product, bringing it into proximity with the SPA beads, which generates a detectable signal.
-
Measurement: Measure the signal using a microplate scintillation counter. The signal intensity is proportional to the elongase activity.
Protocol 4: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the sensitive and specific detection and quantification of this compound and its potential metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]⁺) for this compound should be calculated based on its molecular weight.
-
A common product ion for acyl-CoAs corresponds to the phosphopantetheine moiety (m/z 428.1) or the adenosine (B11128) diphosphate (B83284) moiety (m/z 348.1). A neutral loss of 507 Da is also characteristic.[10]
-
-
Optimization: The collision energy and other MS parameters should be optimized for this compound and its expected metabolites.
Conclusion
This compound is a valuable tool for investigating the metabolism of very-long-chain and branched-chain fatty acids. The protocols provided here offer a starting point for characterizing its interactions with key metabolic enzymes. Due to the limited availability of specific data for this particular substrate, researchers are encouraged to perform initial optimization experiments to determine the ideal assay conditions. The use of sensitive analytical techniques such as LC-MS/MS will be crucial for the accurate detection and quantification of this acyl-CoA and its metabolic products, ultimately contributing to a deeper understanding of lipid metabolism and related diseases.
References
- 1. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Involving 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylhenicosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. As a derivative of heneicosanoic acid, a 21-carbon saturated fatty acid, its metabolism is likely intertwined with the pathways governing very-long-chain fatty acids (VLCFAs). These pathways are critical in various physiological processes, and their dysregulation has been implicated in several metabolic diseases. These application notes provide a framework for investigating the in vitro behavior of this compound, offering detailed protocols for key enzymatic assays and hypothesized signaling interactions.
The study of this compound can provide insights into the substrate specificity of enzymes involved in fatty acid metabolism and may be relevant for research in metabolic disorders, oncology, and neurobiology where VLCFAs play a significant role.
Hypothesized Metabolic Pathways
Given its structure as a very-long-chain fatty acyl-CoA, this compound is postulated to be a substrate for several key enzymes in fatty acid metabolism. The primary pathways of interest for in vitro investigation include its synthesis by acyl-CoA synthetases, its catabolism via peroxisomal β-oxidation, and its potential transport into mitochondria via the carnitine shuttle system.
Figure 1: Hypothesized metabolic activation and initial catabolic steps for this compound.
Key In Vitro Assays
The following sections detail protocols for assays that can be adapted to investigate the enzymatic processing of this compound.
Acyl-CoA Synthetase (ACS) Activity Assay
This assay determines the rate at which an Acyl-CoA Synthetase converts 18-Methylhenicosanoic acid to this compound. The activity is measured by the consumption of ATP or the production of AMP or pyrophosphate, or more commonly, through a coupled enzymatic reaction that results in a colorimetric or fluorometric output.
Experimental Workflow:
Figure 2: General workflow for an in vitro Acyl-CoA Synthetase activity assay.
Protocol:
A fluorometric coupled assay can be utilized to measure ACS activity.[1][2] In this assay, the production of acyl-CoA is coupled to the generation of a fluorescent product.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, 10 mM MgCl₂, 1 mM EDTA.
-
ATP solution: 100 mM in water.
-
Coenzyme A solution: 10 mM in water.
-
18-Methylhenicosanoic acid: 10 mM stock in ethanol.
-
Enzyme Mix (containing acyl-CoA oxidase, developer, and converter as per commercial kits).[1]
-
Fluorometric Probe (e.g., OxiRed™).[2]
-
Purified Acyl-CoA Synthetase.
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP (final concentration 1 mM), Coenzyme A (final concentration 0.5 mM), and 18-Methylhenicosanoic acid (final concentration 10-100 µM).
-
Add the Enzyme Mix and Fluorometric Probe to the reaction mixture.
-
Initiate the reaction by adding the purified Acyl-CoA Synthetase.
-
Immediately measure the fluorescence in a microplate reader at Ex/Em = 535/587 nm.
-
Record the fluorescence every minute for 30 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
-
A standard curve using a known concentration of a stable acyl-CoA (e.g., Palmitoyl-CoA) should be generated to quantify the results.
-
Data Presentation:
| Substrate | Enzyme Concentration (µg/mL) | Vmax (µmol/min/mg) | Km (µM) |
| Palmitic Acid (Control) | 5 | 15.2 | 12.5 |
| 18-Methylhenicosanoic Acid | 5 | [Hypothetical Data] 9.8 | [Hypothetical Data] 25.1 |
Acyl-CoA Oxidase (ACOX) Activity Assay
This assay measures the activity of Acyl-CoA Oxidase, the first and rate-limiting enzyme of peroxisomal β-oxidation.[3] The assay quantifies the production of hydrogen peroxide (H₂O₂) as this compound is oxidized.
Protocol:
A common method for ACOX activity is a coupled spectrophotometric or fluorometric assay that detects H₂O₂.[4][5][6]
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 4-AAP, Phenol, HRP, and FAD.
-
Add this compound to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding the enzyme source (e.g., purified ACOX or liver peroxisomal fraction).
-
Measure the increase in absorbance at 500 nm for 5-10 minutes at 30°C.[4]
-
The rate of reaction is proportional to the ACOX activity.
-
Data Presentation:
| Substrate (50 µM) | Enzyme Source | Specific Activity (nmol/min/mg protein) |
| Palmitoyl-CoA (Control) | Purified ACOX1 | 120.5 |
| This compound | Purified ACOX1 | [Hypothetical Data] 75.3 |
| Lauroyl-CoA | Purified ACOX1 | 250.1[5] |
Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the activity of CPT I or CPT II, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] The assay typically follows the formation of acylcarnitine from acyl-CoA and carnitine.
Protocol:
A common method is the forward assay, which measures the rate of carnitine-dependent disappearance of acyl-CoA.
-
Reagents:
-
Assay Buffer: 75 mM potassium chloride, 50 mM Tris-HCl, pH 7.4.
-
This compound: 1 mM stock in water.
-
L-Carnitine: 100 mM in water.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): 10 mM in ethanol.
-
Enzyme source (e.g., isolated mitochondria or purified CPT).
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and DTNB (final concentration 0.1 mM).
-
Add the enzyme source and incubate for 2 minutes at 30°C.
-
Add this compound (final concentration 50 µM).
-
Initiate the reaction by adding L-Carnitine (final concentration 2 mM).
-
Measure the increase in absorbance at 412 nm, which corresponds to the release of CoASH which reacts with DTNB.
-
The rate of reaction is proportional to the CPT activity.
-
Data Presentation:
| Substrate (50 µM) | Enzyme Source | Specific Activity (nmol/min/mg protein) |
| Palmitoyl-CoA (Control) | Isolated Mitochondria | 85.2 |
| This compound | Isolated Mitochondria | [Hypothetical Data] 42.7 |
Conclusion
The provided protocols and hypothesized pathways offer a starting point for the in vitro investigation of this compound. Researchers can adapt these general methodologies to explore the specific interactions and metabolic fate of this branched very-long-chain fatty acyl-CoA. The data presented in the tables are hypothetical and should be replaced with experimental results. The study of such atypical fatty acids is crucial for a comprehensive understanding of lipid metabolism and its role in health and disease.
References
- 1. abcam.cn [abcam.cn]
- 2. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 18-Methylhenicosanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 18-Methylhenicosanoyl-CoA (18-MHE-CoA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
The quantification of 18-MHE-CoA, a very-long-chain branched-chain fatty acyl-CoA, presents several analytical challenges:
-
Chemical Instability: Acyl-CoAs are susceptible to degradation, requiring careful sample handling and preparation.
-
Isomer Separation: The branched-chain structure of 18-MHE-CoA necessitates advanced chromatographic techniques to separate it from other structural isomers.
-
Low Abundance: Acyl-CoAs are typically present in low concentrations in biological matrices, requiring highly sensitive analytical methods.[1]
-
Amphiphilic Nature: The combination of a long hydrocarbon chain and a polar CoA moiety makes extraction and chromatographic analysis complex.
Q2: Since a commercial standard for 18-MHE-CoA is unavailable, how can I quantify it?
Quantification without a dedicated analytical standard requires a multi-step approach, often involving indirect measurement:
-
Hydrolysis to the Free Fatty Acid: The most common strategy is to hydrolyze the 18-MHE-CoA to its corresponding free fatty acid, 18-methylhenicosanoic acid. This simplifies the analysis by removing the labile CoA group.[2]
-
Derivatization: The resulting fatty acid is then derivatized to a more volatile and less polar form, typically a fatty acid methyl ester (FAME), to improve chromatographic separation and detection by mass spectrometry.[3]
-
Use of a Surrogate Internal Standard: For accurate quantification, a stable isotope-labeled internal standard that is structurally similar to 18-MHE-CoA should be used. A C22 or longer chain saturated fatty acid with a stable isotope label (e.g., ¹³C or ²H) would be a suitable choice.
-
Relative Quantification: If an appropriate internal standard is unavailable, results can be reported as relative amounts compared to a control group or another well-characterized acyl-CoA.
Q3: What is the recommended method for detecting and identifying 18-MHE-CoA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the analysis of acyl-CoAs.[4]
-
For Intact 18-MHE-CoA: A characteristic fragmentation pattern for acyl-CoAs is a neutral loss of 507 Da, corresponding to the loss of the phospho-ADP moiety. This can be used to set up a Multiple Reaction Monitoring (MRM) experiment for targeted detection.[5]
-
For 18-Methylhenicosanoic Acid (as FAME): After hydrolysis and derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS can be used. The fragmentation pattern of the FAME can help confirm the structure, including the position of the methyl branch.
Troubleshooting Guides
Problem 1: Poor or inconsistent extraction recovery of 18-MHE-CoA.
Possible Causes:
-
Inefficient extraction solvent for a very-long-chain acyl-CoA.
-
Degradation of the acyl-CoA during extraction.
-
Adsorption of the analyte to labware.
Solutions:
-
Extraction Method: A mixed-mode solid-phase extraction (SPE) can be effective for acyl-CoAs.[4] Alternatively, a liquid-liquid extraction (LLE) using a solvent system like methyl-tert-butyl ether (MTBE)/methanol/water can be employed.
-
Minimize Degradation: Keep samples on ice throughout the extraction process and work quickly. Use freshly prepared extraction solvents.
-
Prevent Adsorption: Use low-adsorption polypropylene (B1209903) tubes and pipette tips.
Table 1: Comparison of Common Extraction Methods for Acyl-CoAs
| Extraction Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases. | Simple and inexpensive. | Can be less selective and may have lower recovery for very polar or nonpolar analytes. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | High selectivity and recovery, can concentrate the sample. | More complex and expensive than LLE. |
Problem 2: Inability to chromatographically separate 18-MHE-CoA from its isomers.
Possible Causes:
-
Standard reversed-phase chromatography (e.g., C18) may not provide sufficient resolution for positional isomers of long-chain branched fatty acids.
Solutions:
-
Multidimensional Chromatography (LCxLC): This technique uses two different columns with orthogonal separation mechanisms (e.g., reversed-phase and normal-phase) to significantly increase peak capacity and resolve complex mixtures.[6][7][8]
-
Chiral Chromatography: If the methyl branch introduces a chiral center, a chiral column can be used to separate the enantiomers.[9][10][11]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for lipid isomers and is often faster than traditional LC methods.[12][13][14][15]
Experimental Protocol: General Workflow for 18-MHE-CoA Quantification
This protocol outlines a general approach for the indirect quantification of 18-MHE-CoA by analyzing its corresponding fatty acid.
-
Sample Homogenization: Homogenize the tissue or cell sample in a cold buffer.
-
Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled very-long-chain fatty acid internal standard.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including 18-MHE-CoA.
-
Hydrolysis: Subject the lipid extract to alkaline or acidic hydrolysis to cleave the CoA moiety and release the free fatty acid (18-methylhenicosanoic acid).
-
Derivatization: Convert the free fatty acid to its methyl ester (FAME) using a reagent such as BF₃-methanol or by generating diazomethane.
-
LC-MS/MS or GC-MS Analysis: Analyze the FAME derivative using a suitable chromatographic method coupled to a mass spectrometer.
-
Quantification: Determine the concentration of 18-methylhenicosanoic acid based on the peak area ratio to the internal standard.
Diagram 1: General Workflow for Indirect Quantification of 18-MHE-CoA
Problem 3: Low sensitivity and poor signal-to-noise for 18-MHE-CoA or its derivative.
Possible Causes:
-
Low abundance of the analyte in the sample.
-
Ion suppression in the mass spectrometer due to matrix effects.
-
Suboptimal mass spectrometry parameters.
Solutions:
-
Sample Enrichment: Use a larger starting sample amount or incorporate a sample concentration step (e.g., evaporation and reconstitution in a smaller volume) after extraction.
-
Improve Chromatographic Separation: Better separation from co-eluting matrix components can reduce ion suppression. Consider the advanced chromatographic techniques mentioned in Problem 2.
-
Optimize MS Parameters:
-
Ionization Source: Use an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MRM Transitions: Optimize the precursor and product ion masses and collision energy for the specific analyte. For the intact 18-MHE-CoA, a precursor ion corresponding to [M+H]⁺ and a product ion resulting from the neutral loss of 507 Da would be a starting point. For the FAME derivative, characteristic fragments related to the cleavage near the methyl branch should be targeted.
-
Diagram 2: Decision Tree for Method Development
This technical support guide provides a starting point for addressing the common challenges in 18-MHE-CoA quantification. Due to the complexity of the analysis, method development and validation will be critical for obtaining accurate and reliable results.
References
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Multi-Dimensional Liquid Chromatography of Pulse Triacylglycerols with Triple Parallel Mass Spectrometry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. Comprehensive Single-Platform Lipidomic/Metabolomic Analysis Using Supercritical Fluid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
improving 18-Methylhenicosanoyl-CoA stability in vitro
Welcome to the technical support center for 18-Methylhenicosanoyl-CoA (18-MHE-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vitro stability of 18-MHE-CoA. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the in vitro stability of 18-MHE-CoA?
A1: The stability of 18-MHE-CoA in vitro is primarily influenced by three factors:
-
pH: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, which is accelerated at alkaline pH. Acidic conditions (pH 4.0-6.0) generally improve stability.
-
Temperature: Higher temperatures increase the rate of chemical degradation. Therefore, it is crucial to keep 18-MHE-CoA solutions on ice during experiments and store them at low temperatures (-20°C or -80°C) for long-term preservation.
-
Enzymatic Degradation: Contaminating enzymes in your experimental system, such as thioesterases, can rapidly hydrolyze the thioester bond. It is essential to use high-purity reagents and consider the use of enzyme inhibitors if necessary.
Q2: What is the recommended method for storing 18-MHE-CoA?
A2: For long-term stability, 18-MHE-CoA should be stored as a lyophilized powder at -20°C or -80°C. If you need to prepare a stock solution, dissolve it in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) or an organic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C.
Q3: How can I minimize the degradation of 18-MHE-CoA during my experiments?
A3: To minimize degradation during your experiments, follow these guidelines:
-
Prepare fresh working solutions of 18-MHE-CoA for each experiment.
-
Keep all solutions containing 18-MHE-CoA on ice.
-
Use buffers with a slightly acidic pH (4.0-6.0).
-
Ensure all other reagents and enzymes used in your assay are of high purity and free from contaminating thioesterases.
-
Minimize the incubation time of your experiment as much as possible without compromising your results.
Q4: Can I repeatedly freeze and thaw my 18-MHE-CoA stock solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. Prepare single-use aliquots of your stock solution to maintain the integrity of the compound. Studies on other molecules have shown that freeze-thaw cycles can lead to oxidation and degradation.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of 18-MHE-CoA stock solution. | Prepare fresh stock solutions from lyophilized powder. Aliquot into single-use vials to avoid freeze-thaw cycles. Verify the integrity of your stock by LC-MS/MS. |
| Instability in the assay buffer. | Check the pH of your assay buffer. Ensure it is in the optimal range for 18-MHE-CoA stability (pH 4.0-6.0). Prepare fresh buffer for each experiment. | |
| Low or no signal in an enzymatic assay using 18-MHE-CoA as a substrate. | 18-MHE-CoA has degraded. | Confirm the concentration and purity of your 18-MHE-CoA solution. Run a stability check by incubating the compound in your assay buffer for the duration of the experiment and analyzing for degradation products. |
| Presence of inhibitors in the reaction mixture. | Some reagents can interfere with enzymatic assays. Review all components of your reaction mixture for known inhibitors of your enzyme. Consider a buffer exchange or purification step for your sample.[4] | |
| High background signal in the assay. | Contaminating enzyme activity. | Ensure high purity of all reagents. If you suspect thioesterase contamination, consider adding a broad-spectrum thioesterase inhibitor to your assay buffer. |
| Spontaneous hydrolysis of 18-MHE-CoA. | Minimize incubation times and keep reactions on ice whenever possible. The high-energy thioester bond can undergo spontaneous hydrolysis, especially at neutral or alkaline pH. |
Quantitative Data on Acyl-CoA Stability
| Condition | Time Point | % Remaining 18-MHE-CoA (Example) | Your Data |
| pH 4.0, 4°C | 0 h | 100% | |
| 8 h | 98% | ||
| 24 h | 95% | ||
| 48 h | 92% | ||
| pH 7.4, 4°C | 0 h | 100% | |
| 8 h | 85% | ||
| 24 h | 70% | ||
| 48 h | 55% | ||
| pH 8.5, 4°C | 0 h | 100% | |
| 8 h | 60% | ||
| 24 h | 35% | ||
| 48 h | 15% | ||
| -20°C in pH 5.0 buffer | 1 month | 99% | |
| 3 months | 97% | ||
| 6 months | 94% | ||
| Repeated Freeze-Thaw Cycles (from -20°C to RT) | 1 cycle | 99% | |
| 3 cycles | 92% | ||
| 5 cycles | 85% |
Experimental Protocols
Protocol for Assessing the In Vitro Stability of 18-MHE-CoA
This protocol outlines a method to determine the stability of 18-MHE-CoA under different buffer and temperature conditions using LC-MS/MS for quantification.
1. Materials:
-
This compound (lyophilized powder)
-
Buffers of interest (e.g., 50 mM Sodium Acetate, pH 5.0; 50 mM HEPES, pH 7.4; 50 mM Tris-HCl, pH 8.5)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
LC-MS/MS system
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 18-MHE-CoA in an appropriate solvent (e.g., 50% ACN in water with 0.1% formic acid).
3. Incubation:
-
For each condition to be tested (e.g., different pH buffers and temperatures), prepare reaction vials.
-
Add the appropriate buffer to each vial.
-
Spike with the 18-MHE-CoA stock solution to a final concentration of 10 µM.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Immediately quench the reaction by adding an equal volume of cold ACN containing the internal standard.
4. Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate any proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 18-MHE-CoA from potential degradation products.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (example):
6. Data Analysis:
-
Calculate the peak area ratio of 18-MHE-CoA to the internal standard at each time point.
-
Normalize the data to the time 0 point to determine the percentage of 18-MHE-CoA remaining.
-
Plot the percentage of remaining 18-MHE-CoA against time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for 18-MHE-CoA instability.
Caption: Factors influencing the in vitro stability of 18-MHE-CoA.
Caption: Workflow for an in vitro stability study of 18-MHE-CoA.
References
- 1. mdpi.com [mdpi.com]
- 2. spkx.net.cn [spkx.net.cn]
- 3. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 18-Methylhenicosanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 18-Methylhenicosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic this compound?
A1: The most common and effective methods for purifying synthetic long-chain acyl-CoAs, including this compound, are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).[1][2] SPE is often used for initial cleanup and enrichment, while reverse-phase HPLC provides high-resolution separation for achieving high purity.[1]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Impurities can arise from several sources during chemical synthesis. These may include:
-
Unreacted starting materials: Residual 18-methylhenicosanoic acid and Coenzyme A.
-
Side products from the coupling reaction: Depending on the synthesis method (e.g., mixed anhydride (B1165640) or carbodiimide), byproducts such as N-acylurea may form.
-
Hydrolyzed product: The thioester bond of this compound is susceptible to hydrolysis, leading to the formation of the free fatty acid and Coenzyme A.
-
Oxidized species: The molecule may be susceptible to oxidation, especially if unsaturated precursors are used or during prolonged storage.
Q3: What are the recommended storage conditions for purified this compound?
A3: Long-chain acyl-CoAs are known to be unstable. For optimal stability, purified this compound should be stored at -80°C as a lyophilized powder or in a non-aqueous solvent. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete binding to the SPE cartridge. | - Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs (e.g., C18 or a specialized lipid-binding phase).- Optimize the pH of the loading buffer to ensure the molecule is in the correct ionic state for binding. |
| Premature elution during washing steps. | - Use a wash solvent that is weak enough to remove impurities without eluting the target molecule. A low percentage of organic solvent in an aqueous buffer is typically used. | |
| Incomplete elution from the cartridge. | - Use a sufficiently strong elution solvent. This may require a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile) or the addition of a modifier to disrupt interactions with the stationary phase. | |
| Presence of Impurities in the Eluate | Insufficient washing. | - Increase the volume or the number of wash steps.- Optimize the composition of the wash solvent to improve the removal of specific impurities. |
| Co-elution of impurities with the product. | - If impurities have similar properties to this compound, further purification by HPLC will be necessary. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH. For acyl-CoAs, a slightly acidic mobile phase (pH 4-5) is often used to ensure sharp peaks.[1] | |
| Secondary interactions with the stationary phase. | - Add a competing agent, such as a different ion-pairing reagent, to the mobile phase. | |
| Poor Resolution of Peaks | Suboptimal mobile phase gradient. | - Optimize the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can often improve resolution. |
| Inappropriate column chemistry. | - Consider a different stationary phase (e.g., a different C18 column with different end-capping or a phenyl-hexyl column). | |
| No Peaks Detected | Sample degradation. | - Ensure the sample was handled and stored properly to prevent degradation. Prepare fresh sample if necessary. |
| Detector issue. | - Verify that the UV detector is set to the correct wavelength for Coenzyme A (typically around 260 nm).[1] | |
| Injection failure. | - Check the autosampler and injection system for proper functioning. | |
| Baseline Noise or Drift | Contaminated mobile phase or HPLC system. | - Prepare fresh mobile phases using high-purity solvents and degas them thoroughly.- Flush the HPLC system with a strong solvent to remove contaminants. |
| Air bubbles in the system. | - Purge the pump and detector to remove any trapped air bubbles. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of long-chain acyl-CoAs based on literature for analogous compounds. Actual results for this compound may vary depending on the specific experimental conditions.
| Purification Method | Parameter | Typical Value | Reference |
| Solid-Phase Extraction (SPE) | Recovery | 83-90% | [2] |
| High-Performance Liquid Chromatography (HPLC) | Purity Achieved | >95% | General expectation for HPLC |
| Overall Process | Recovery (Extraction & SPE) | 70-80% | [1] |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of Synthetic this compound
This protocol is a general guideline and may require optimization.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Equilibrate the cartridge with 5 mL of the loading buffer (e.g., 50 mM potassium phosphate, pH 5.0).
-
-
Sample Loading:
-
Dissolve the crude synthetic this compound in a minimal volume of the loading buffer.
-
Load the sample onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of the loading buffer to remove unbound impurities.
-
Wash with a weak organic wash (e.g., 5 mL of 10% methanol in water) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound with 5 mL of an appropriate elution solvent (e.g., 80-100% methanol or acetonitrile).
-
Collect the eluate and evaporate the solvent under a stream of nitrogen or by lyophilization.
-
General Protocol for HPLC Purification of this compound
This protocol is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90% to 20% B (linear gradient)
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the SPE-purified product in the initial mobile phase composition.
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
Technical Support Center: 18-Methylhenicosanoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-Methylhenicosanoyl-CoA and other long-chain fatty acyl-CoAs in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of this compound?
A1: The molecular formula for this compound is C43H78N7O17P3S, which corresponds to a molecular weight of 1090.1 g/mol .[1] In positive ion mode electrospray ionization (ESI), the most common ion observed is the protonated molecule [M+H]+. Therefore, you should look for a precursor ion with an m/z of approximately 1091.1.
Q2: What is the characteristic fragmentation pattern for this compound in positive ion mode tandem mass spectrometry (MS/MS)?
A2: Long-chain fatty acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3][4][5][6] For this compound ([M+H]+ at m/z 1091.1), the primary product ion would be observed at approximately m/z 584.1. This specific and highly abundant fragment is ideal for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.[5]
Q3: Which ionization mode, positive or negative, is better for analyzing this compound?
A3: While both positive and negative ion modes can be used, positive ion mode ESI is often reported to be more sensitive for the analysis of long-chain fatty acyl-CoAs.[3][7] It typically yields a strong signal for the [M+H]+ precursor ion and the characteristic neutral loss fragmentation, which is ideal for sensitive and specific quantification.
Q4: What are common adducts to expect for this compound?
A4: In addition to the protonated molecule [M+H]+, it is common to observe sodium [M+Na]+ and potassium [M+K]+ adducts, especially if the sample or mobile phase contains salts. For this compound, these would appear at m/z 1113.1 and 1129.1, respectively. While these can be used for identification, the protonated molecule is generally preferred for fragmentation and quantification due to its more predictable fragmentation behavior.
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
-
Possible Cause: Suboptimal sample concentration.
-
Solution: Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be undetectable. Conversely, a highly concentrated sample can lead to ion suppression.[8]
-
-
Possible Cause: Inefficient ionization.
-
Solution: Optimize the ESI source parameters. Key parameters to adjust include spray voltage (typically around 3.5 kV), sheath gas flow, and capillary temperature (around 275°C).[9] Experiment with these settings to maximize the signal for your specific instrument and conditions.
-
-
Possible Cause: Improper mobile phase composition.
-
Solution: For reversed-phase chromatography of long-chain acyl-CoAs, a mobile phase containing a mild acid (e.g., 0.1% formic acid) is often used to promote protonation and improve peak shape.
-
Issue 2: High Background Noise or Baseline Drift
-
Possible Cause: Contaminated mobile phase or LC system.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants. A blank injection of mobile phase can help diagnose system contamination.[10]
-
-
Possible Cause: Suboptimal detector settings.
-
Solution: Adjust detector settings such as the gain and filter settings to minimize noise while maintaining adequate signal.[8]
-
Issue 3: In-Source Fragmentation
-
Possible Cause: High cone voltage or source temperature.
-
Solution: In-source fragmentation can occur when the energy in the ion source is too high, causing the precursor ion to fragment before it reaches the mass analyzer. This can be mitigated by reducing the cone voltage (or equivalent parameter on your instrument) and the source temperature.
-
-
Possible Cause: Nature of the analyte.
-
Solution: Acyl-CoAs can be susceptible to in-source fragmentation. If reducing source energy is not sufficient, consider using a gentler ionization technique if available.
-
Issue 4: Inaccurate Mass Measurement
-
Possible Cause: The mass spectrometer is not properly calibrated.
-
Solution: Perform a mass calibration using an appropriate calibration standard for your instrument's mass range. Regular calibration is crucial for accurate mass measurements.[8]
-
-
Possible Cause: Instrument drift.
-
Solution: Mass accuracy can drift over time due to changes in temperature or other environmental factors. If you notice a consistent mass shift, recalibrate the instrument.
-
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of long-chain fatty acyl-CoAs, which can be used as a starting point for optimizing the analysis of this compound.
| Parameter | Typical Value/Range | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3][7] |
| Precursor Ion (m/z) | [M+H]+ = 1091.1 | Calculated |
| Product Ion (m/z) | [M+H - 507.0]+ = 584.1 | [2][3][4][5][6] |
| Spray Voltage | 3.5 kV | [9] |
| Sheath Gas | 45 a.u. | [9] |
| Capillary Temperature | 275 °C | [9] |
| Collision Energy (CE) | 30 eV (should be optimized) | [9] |
Experimental Protocols
Methodology for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive mode Electrospray Ionization (ESI).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 1091.1.
-
Product Ion (Q3): m/z 584.1.
-
Parameter Optimization: Infuse a standard solution of a similar long-chain fatty acyl-CoA directly into the mass spectrometer to optimize source parameters (spray voltage, sheath gas, capillary temperature) and collision energy for the specific transition.
-
Visualizations
Caption: Troubleshooting workflow for mass spectrometry analysis of this compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Extraction of 18-Methylhenicosanoyl-CoA and Other Very-Long-Chain Branched Acyl-CoAs from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 18-Methylhenicosanoyl-CoA and other very-long-chain branched-chain acyl-CoAs (VLCFA-CoAs) from complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low or no recovery of this compound in my final extract. What are the potential causes and how can I troubleshoot this issue?
A1: Low recovery of very-long-chain acyl-CoAs is a common challenge. The issue can typically be traced to sample handling, extraction inefficiency, or analyte degradation. Here is a systematic troubleshooting approach:
-
Sample Handling and Storage: Due to their inherent instability, it is crucial to process fresh tissue immediately. If storage is unavoidable, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic degradation.[1] Avoid repeated freeze-thaw cycles.
-
Incomplete Cell Lysis: Thorough homogenization is critical for releasing the analyte from the cellular matrix. For tissue samples, consider using a glass homogenizer for effective disruption.[1] Ensure an adequate ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.
-
Analyte Degradation: VLCFA-CoAs are susceptible to both enzymatic and chemical degradation. It is imperative to work quickly and maintain samples on ice at all times.[1] Using fresh, high-purity solvents can prevent degradation caused by contaminants. The addition of an internal standard, such as a stable isotope-labeled acyl-CoA, early in the extraction process can help monitor and correct for recovery losses.[2]
-
Inefficient Extraction Method: The choice of extraction solvent is critical. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] For very-long-chain species, a liquid-liquid extraction with a suitable organic solvent may be necessary.[3]
-
Ineffective Solid-Phase Extraction (SPE): If using SPE for cleanup and concentration, ensure the column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is not lost during washing and is completely eluted.[1]
Q2: What is the best method for storing tissue samples to ensure the stability of this compound?
A2: To ensure the stability of this compound and other long-chain acyl-CoAs, immediate processing of fresh tissue is always the best practice. If samples must be stored, they should be flash-frozen in liquid nitrogen and kept at -80°C.[1] This minimizes the activity of acyl-CoA hydrolases and other enzymes that can degrade the target analyte.
Q3: Can you recommend a general protocol for the extraction of very-long-chain acyl-CoAs from tissue samples?
A3: A widely used method combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery. This protocol is a good starting point and can be optimized for specific tissue types and target analytes.
Experimental Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues such as liver, heart, and muscle.[1][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled VLCFA-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add a mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously and then centrifuge to pellet the precipitated protein and cellular debris.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a weak anion exchange SPE column with methanol followed by water.
-
Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2% formic acid followed by a methanol wash to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the column using 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.
-
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).
Quantitative Data Summary
The recovery of very-long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction and analytical method employed. The following table summarizes reported recovery rates from different methodologies for long-chain acyl-CoAs, which can serve as a benchmark for optimizing the extraction of this compound.
| Method | Tissue Type(s) | Reported Recovery Rate | Reference |
| Modified HPLC with SPE | Rat heart, kidney, muscle | 70-80% | [4] |
| Acetonitrile/Isopropanol with SPE | Rat liver | 83-90% (for SPE step) | |
| Trichloroacetic Acid with SPE | Rat liver, heart, muscle | 28.8% - 48.5% |
Visualized Workflows and Relationships
Caption: Experimental workflow for the extraction of this compound.
References
avoiding degradation of 18-Methylhenicosanoyl-CoA during sample prep
Technical Support Center: 18-Methylhenicosanoyl-CoA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and other very-long-chain fatty acyl-CoAs. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize sample degradation and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a derivative of a branched-chain fatty acid. Like all fatty acyl-CoAs, its structure contains a high-energy thioester bond linking the fatty acid to Coenzyme A (CoA).[1][2] This thioester bond is the primary site of instability and is susceptible to two main forms of degradation during sample preparation:
-
Chemical Hydrolysis: The thioester bond can be non-enzymatically cleaved by water, a reaction that is highly dependent on pH and temperature. Long-chain fatty acyl-CoAs are known to be very unstable in aqueous buffers, with significant degradation observed even at room temperature over short periods.[3]
-
Enzymatic Degradation: Biological samples contain enzymes called acyl-CoA thioesterases (ACOTs) or hydrolases, whose natural function is to cleave the thioester bond.[4] Unless cellular metabolism is stopped instantly and these enzymes are denatured or inhibited, they will rapidly degrade the target molecule.
Q2: What are the primary causes of this compound degradation during sample preparation?
The primary causes are a combination of procedural and biochemical factors:
-
Suboptimal Temperature: Performing sample harvesting, homogenization, or extraction at room temperature can lead to significant degradation.[3] All steps should be carried out on ice or at 4°C whenever possible.
-
Incorrect pH: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.0). Neutral or alkaline conditions (pH > 7.0) promote rapid hydrolysis.
-
Delayed Processing: The time between sample collection and inactivation of enzymatic activity is critical. Prolonged processing allows endogenous enzymes to degrade the acyl-CoA pool.[4]
-
Inefficient Enzyme Inactivation: Failure to rapidly quench metabolism and denature enzymes using cold organic solvents (e.g., acetonitrile (B52724), methanol) or acidic solutions is a major source of analyte loss.[5][6]
-
Repeated Freeze-Thaw Cycles: Subjecting samples or extracts to multiple freeze-thaw cycles can accelerate degradation. It is advisable to store samples in single-use aliquots.
Q3: What are the recommended storage conditions for samples and extracts containing this compound?
-
Tissue/Cell Pellets: Immediately flash-freeze samples in liquid nitrogen after collection and store them at -80°C until extraction. This minimizes enzymatic activity.
-
Extracts: After extraction and drying, store the sample residue at -80°C. For analysis, reconstitute the sample in a solvent that promotes stability. Studies have shown that acyl-CoAs are more stable in solvents containing an organic modifier and a slightly acidic buffer (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 6.8) when stored at 4°C in an autosampler.[7] Avoid storing extracts in pure aqueous buffers for extended periods.
Troubleshooting Guide
Problem: Low or no recovery of this compound in my final sample.
This is a common issue stemming from the inherent instability of the molecule. Follow this guide to diagnose the potential cause.
-
Possible Cause 1: Chemical Hydrolysis
-
Question: Did you maintain a low temperature and acidic/neutral pH throughout the procedure?
-
Answer/Solution: The stability of acyl-CoAs is highly dependent on temperature and pH. Ensure all buffers and solvents are pre-chilled and that the entire workflow, from harvesting to extraction, is performed on ice.[5][8] If possible, use a slightly acidic buffer (e.g., potassium phosphate (B84403) at pH 4.9) during homogenization to stabilize the thioester bond.[9] Avoid any steps that involve heating or prolonged exposure to room temperature.
-
-
Possible Cause 2: Enzymatic Degradation
-
Question: How quickly did you quench metabolic activity after sample collection?
-
Answer/Solution: Endogenous acyl-CoA thioesterases can rapidly degrade your analyte.[4] It is critical to stop all enzymatic activity immediately.
-
For Tissues: Freeze-clamp the tissue in situ using liquid nitrogen-cooled tongs before dissection.[10] This instantly halts metabolism. The frozen tissue should then be ground to a powder under liquid nitrogen before being homogenized in a cold extraction solvent.[11]
-
For Cultured Cells: Aspirate the media and immediately add an ice-cold quenching/extraction solution (e.g., a methanol or acetonitrile-based solvent).[5][6] Do not harvest cells using enzymatic methods like trypsin, as this involves incubation at 37°C. Instead, use a cell scraper on a chilled plate.[5][12]
-
-
-
Possible Cause 3: Inefficient Extraction or Purification
-
Question: Is your extraction protocol optimized for very-long-chain acyl-CoAs?
-
Answer/Solution: this compound is a large, amphipathic molecule requiring an efficient extraction method.
-
Solvent Choice: A mixture of organic solvents is often most effective. Protocols using acetonitrile and/or isopropanol (B130326) have shown good recovery for long-chain acyl-CoAs.[6][9]
-
Homogenization: Ensure tissues are thoroughly homogenized to break open cells and allow the solvent to penetrate.
-
Solid-Phase Extraction (SPE): Consider using an SPE step for purification. This not only cleans the sample but also concentrates the acyl-CoAs, improving recovery and detection.[6][9]
-
-
Data Presentation
Table 1: Influence of Solvent and pH on Acyl-CoA Stability at 4°C
| Solvent Composition | pH | Average Stability (Coefficient of Variation over 48h) | Reference |
| Water | Uncontrolled | Poor (High CV) | [7] |
| 50 mM Ammonium Acetate | 4.0 | Good | [7] |
| 50 mM Ammonium Acetate | 6.8 | Best | [7] |
| 50% Methanol / Water | Uncontrolled | Moderate | [7] |
| 50% Methanol / 50 mM Ammonium Acetate | 6.8 | Very Good | [7] |
This table summarizes findings on the stability of various acyl-CoA standards, indicating that a buffered, slightly acidic to neutral pH in the presence of an organic solvent provides the best stability at 4°C.
Table 2: Comparison of Extraction Solvents for Long-Chain Acyl-CoAs from Liver Tissue
| Extraction Solvent | Relative MS Intensity (Arbitrary Units) | Reference |
| 80% Methanol | ~1.0 x 10^7 | [7] |
| Acetonitrile / Isopropanol / Water (60:30:10) | ~1.8 x 10^7 | [7] |
| 2-Propanol / Water (50:50) | ~0.8 x 10^7 | [7] |
This table shows a comparison of extraction efficiency for medium to long-chain acyl-CoAs, suggesting that a combination of acetonitrile and isopropanol can yield higher recovery.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Adherent Cells
This protocol is synthesized from established methods designed to ensure high recovery and sample stability.[5][8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Extraction Solvent: 75% Acetonitrile, 25% Methanol
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 4°C operation
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium completely.
-
Quickly wash the cell monolayer twice with ice-cold PBS, aspirating thoroughly after each wash.
-
Add 1 mL of ice-cold Extraction Solvent to the dish.
-
Immediately scrape the cells using a pre-chilled cell scraper.
-
Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Dry the extract completely using a vacuum concentrator or a stream of nitrogen.
-
Store the dried pellet at -80°C or reconstitute immediately for LC-MS analysis in a suitable solvent (e.g., 50% Methanol / 50 mM Ammonium Acetate).
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods optimized for tissue samples.[9][11]
Materials:
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled with liquid nitrogen)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9 (ice-cold)
-
Extraction Solvent: Acetonitrile (ice-cold)
-
Glass homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge capable of 4°C operation
Procedure:
-
Weigh a piece of frozen tissue (~50-100 mg) kept on dry ice.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using the pre-chilled mortar and pestle.[11]
-
Transfer the frozen powder to a pre-chilled glass homogenizer.
-
Add 10 volumes (e.g., 1 mL for 100 mg tissue) of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice until no visible tissue clumps remain.
-
Add 2 volumes of ice-cold acetonitrile to the homogenate (e.g., 2 mL).
-
Continue to homogenize for 1-2 minutes to ensure complete protein precipitation.
-
Transfer the mixture to a centrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
At this stage, the sample can be purified using SPE or dried directly for analysis as described in Protocol 1.
Mandatory Visualizations
Caption: Sample preparation workflow for acyl-CoA analysis.
Caption: Key degradation pathways for Acyl-CoA molecules.
Caption: Troubleshooting decision tree for low sample recovery.
References
- 1. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 12. bioassaysys.com [bioassaysys.com]
Technical Support Center: Analysis of 18-Methylhenicosanoyl-CoA
Welcome to the technical support center for the LC-MS/MS analysis of 18-Methylhenicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1] Given that this compound is a very long-chain acyl-CoA, it is often analyzed in complex biological matrices such as plasma, serum, or tissue homogenates. These matrices contain a high abundance of endogenous components like phospholipids, salts, and proteins that are known to cause significant matrix effects.[1][2]
Q2: What are the primary causes of matrix effects in very long-chain acyl-CoA analysis?
A2: The primary causes of matrix effects for analytes like this compound are co-eluting endogenous lipids, particularly phospholipids.[2][3] These molecules can suppress the ionization of the target analyte by competing for charge in the electrospray ionization (ESI) source. Other contributing factors include high concentrations of salts, which can alter droplet formation and evaporation, and the presence of other metabolites that may have similar retention times.[1]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[1] For a quantitative assessment, the post-extraction spike method is widely used to calculate the matrix factor (MF).[1] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?
A4: Yes, the use of a stable isotope-labeled internal standard is highly recommended and is considered the gold standard for the accurate quantification of endogenous molecules like this compound.[4][5][6] A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of signal suppression or enhancement.[4] Ideally, a 13C- or 15N-labeled this compound would be the most appropriate internal standard. If a specific SIL-IS is not available, a structurally similar very long-chain acyl-CoA with a stable isotope label can be used as a surrogate.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Issue 1: Poor reproducibility and accuracy in quantification.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor across multiple lots of your biological matrix. This will help you understand the extent and variability of the issue.
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating lipids based on their polarity. Experiment with different organic solvents to optimize the extraction of this compound while leaving interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[7] Use a reverse-phase or mixed-mode SPE cartridge to retain the analyte while washing away polar interferences. A step-wise elution can further fractionate the sample and remove matrix components.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[4]
-
Issue 2: Ion suppression observed during post-column infusion.
-
Possible Cause: Co-elution of matrix components with this compound.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the LC method can separate the analyte from the interfering compounds.
-
Gradient Modification: A shallower gradient can improve the resolution between this compound and co-eluting species.
-
Column Chemistry: Consider a different column chemistry. While C18 columns are common, a C8 column or a phenyl-hexyl column may offer different selectivity for very long-chain acyl-CoAs and matrix components.
-
Mobile Phase Additives: The use of ion-pairing agents or operating at a high pH (e.g., using ammonium (B1175870) hydroxide) has been shown to improve the chromatography of long-chain acyl-CoAs.[7]
-
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run, only directing the flow to the mass spectrometer during the elution window of your analyte.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank biological matrix and spike the analytical standard into the final extract.
-
Set C (Pre-Spike Sample): Spike the analytical standard into the blank biological matrix before the extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Matrix Effect and Recovery Evaluation
| Analyte Concentration | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Mean Peak Area (Set C: Pre-Spike) | Matrix Factor (%) | Recovery (%) |
| Low QC | 55,000 | 38,500 | 34,650 | 70.0 | 90.0 |
| High QC | 545,000 | 376,050 | 342,206 | 69.0 | 91.0 |
This is example data and should be replaced with experimental results.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 18-Methylhenicosanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 18-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the activation of 18-methylhenicosanoic acid to an active ester, which is then reacted with coenzyme A. Enzymatic synthesis typically utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the direct ligation of the fatty acid with coenzyme A in the presence of ATP and magnesium ions.
Q2: I am observing a very low yield in my chemical synthesis. What are the potential causes?
A2: Low yields in the chemical synthesis of long-chain acyl-CoAs can stem from several factors. These include incomplete activation of the fatty acid, degradation of the acyl-CoA product, poor solubility of the 18-methylhenicosanoic acid starting material, and inefficient purification. It is crucial to work under anhydrous conditions and to keep samples on ice to minimize degradation.
Q3: My 18-methylhenicosanoic acid is not dissolving well in the reaction solvent. How can I improve its solubility?
A3: Very long-chain fatty acids like 18-methylhenicosanoic acid have poor solubility in aqueous solutions. For chemical synthesis, using a co-solvent system, such as tetrahydrofuran (B95107) (THF) and a buffered aqueous solution, can improve solubility. For enzymatic reactions, the inclusion of a small amount of a non-ionic detergent or bovine serum albumin (BSA) can help to solubilize the fatty acid substrate.
Q4: How can I purify the final this compound product?
A4: Purification of long-chain acyl-CoAs is commonly achieved using solid-phase extraction (SPE) with a C18 or a weak anion exchange column. An alternative method is reversed-phase high-performance liquid chromatography (RP-HPLC), which can provide high purity.
Q5: What is the recommended storage condition for this compound?
A5: this compound is susceptible to hydrolysis. For long-term storage, it is recommended to store the lyophilized powder or a solution in an appropriate buffer at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Chemical Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Fatty Acid Activation | Ensure the activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) is fresh and used in molar excess. Perform the activation step under strictly anhydrous conditions. | Improved formation of the active ester intermediate, leading to a higher final product yield. |
| Degradation of Coenzyme A or Product | Maintain a low temperature (0-4°C) throughout the reaction. Use a buffered solution (pH 6.5-7.5) for the reaction with Coenzyme A. Work quickly to minimize exposure to ambient conditions. | Preservation of the integrity of Coenzyme A and the synthesized this compound. |
| Poor Solubility of 18-Methylhenicosanoic Acid | Add a co-solvent like THF to the reaction mixture to improve the solubility of the fatty acid. Gentle warming and sonication can also aid in dissolution before initiating the reaction. | Enhanced availability of the fatty acid in the reaction, leading to a more efficient conversion. |
| Side Reactions | Ensure that the Coenzyme A solution is free of reducing agents that could cleave the thioester bond. Use highly purified starting materials. | Reduction in the formation of byproducts and an increase in the purity and yield of the desired product. |
Issue 2: Low Yield in Enzymatic Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Enzyme Activity | Verify the activity of the long-chain acyl-CoA synthetase (LACS) with a standard long-chain fatty acid. Ensure optimal pH and temperature for the enzyme as specified by the manufacturer. | Confirmation of enzyme functionality and optimization of reaction conditions for maximal activity. |
| Substrate Inhibition | High concentrations of long-chain fatty acids can sometimes inhibit LACS. Perform a substrate titration experiment to determine the optimal concentration of 18-methylhenicosanoic acid. | Identification of the optimal substrate concentration to avoid inhibition and maximize the reaction rate. |
| Cofactor Limitation | Ensure that ATP and MgCl₂ are present in sufficient concentrations. ATP should be in molar excess relative to the fatty acid. | Adequate supply of cofactors for the enzymatic reaction to proceed to completion. |
| Product Degradation by Acyl-CoA Hydrolases | If using a crude cell lysate as the enzyme source, consider adding inhibitors of acyl-CoA hydrolases or using a purified enzyme preparation. | Prevention of the breakdown of the newly synthesized this compound, leading to a higher net yield. |
Quantitative Data Summary
The following table provides an illustrative summary of how different experimental parameters can influence the yield of this compound in a typical chemical synthesis. The data presented here are hypothetical and intended for comparative purposes.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Activating Agent | DCC (1.2 eq) | 45 | EDC (1.5 eq) | 65 |
| Reaction Temperature | Room Temperature | 30 | 4°C | 70 |
| pH of CoA Solution | 8.5 | 40 | 7.0 | 75 |
| Co-solvent (THF) | 10% (v/v) | 35 | 50% (v/v) | 60 |
Experimental Protocols
Protocol: Chemical Synthesis of this compound via Carbodiimide Activation
Materials:
-
18-methylhenicosanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A, lithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 7.0)
-
Solid-phase extraction (SPE) C18 columns
Procedure:
-
Activation of Fatty Acid:
-
In a clean, dry glass vial, dissolve 10 mg of 18-methylhenicosanoic acid in 1 mL of anhydrous THF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve 1.5 equivalents of Coenzyme A in 1 mL of ice-cold 0.5 M sodium bicarbonate buffer (pH 7.0).
-
Centrifuge the activation reaction mixture to pellet the DCU precipitate (if applicable).
-
Carefully add the supernatant containing the activated fatty acid dropwise to the Coenzyme A solution on ice with gentle stirring.
-
Allow the reaction to proceed on ice for 2 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Condition an SPE C18 column by washing with methanol (B129727) followed by deionized water.
-
Load the acidified reaction mixture onto the conditioned SPE column.
-
Wash the column with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove unreacted Coenzyme A and other polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Lyophilize the eluate to obtain the purified product as a white powder.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Technical Support Center: 18-Methylhenicosanoyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18-Methylhenicosanoyl-CoA standards.
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control and use of this compound standards.
Question: Why am I seeing a lower than expected concentration of my this compound standard?
Answer: A lower than expected concentration can be attributed to several factors related to the inherent instability of long-chain acyl-CoAs.
-
Degradation: Thioester bonds are susceptible to hydrolysis. Ensure that the standard is handled in an environment free of strong acids, bases, or excessive heat. Acyl-CoA species show different degradation rates, so it is crucial to minimize time in solution before analysis.[1]
-
Improper Storage: this compound should be stored in a sealed container, protected from light.[2] For long-term stability, storage at -80°C is recommended for lyophilized powders or solutions at a slightly acidic pH (around 6.0).[3]
-
Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.
-
Oxidation: The acyl chain can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions for long-term storage.
Troubleshooting Workflow: Low Standard Concentration
Caption: Troubleshooting steps for low standard concentration.
Question: My HPLC-UV analysis shows multiple peaks for the this compound standard. What could be the cause?
Answer: The presence of multiple peaks can indicate degradation products or isomers.
-
Hydrolysis: The primary degradation pathway is the cleavage of the thioester bond, resulting in free Coenzyme A and 18-methylhenicosanoic acid. These will have different retention times from the parent compound.
-
Oxidation: Oxidation of the fatty acyl chain can introduce new functional groups, leading to different chromatographic behavior.
-
Isomers: Ensure that the starting material for the synthesis of the standard was a single isomer of 18-methylhenicosanoic acid.
-
Co-eluting Impurities: LC-UV methods can be less specific, and impurities in the solvent or sample matrix might co-elute with your standard.[4]
To confirm the identity of the peaks, liquid chromatography coupled with mass spectrometry (LC-MS) is the most robust and reproducible method.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: It is best to dissolve this compound in a slightly acidic buffer (e.g., 20 mM KH2PO4, pH 6.0) or a mixture of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) with an acidic buffer.[3][4][5] This helps to maintain the stability of the thioester bond.
Q2: What is the expected purity of a new lot of this compound standard?
A2: A high-quality standard should have a purity of >90% as determined by HPLC analysis.[3] Always refer to the Certificate of Analysis provided by the manufacturer for the specific lot purity.
Q3: How should I handle this compound in the lab to ensure its stability?
A3: To maintain stability:
-
Store the lyophilized powder at -80°C.[3]
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare stock solutions fresh if possible. If you need to store solutions, aliquot them into single-use volumes in low-adhesion tubes and store them at -80°C.[1]
-
Avoid repeated freeze-thaw cycles.
Q4: What are the key quality control parameters to check for this compound?
A4: The key parameters are:
-
Purity: Determined by HPLC-UV or LC-MS.
-
Identity: Confirmed by mass spectrometry (MS) to verify the correct molecular weight.
-
Concentration: Accurately determined using a calibrated HPLC-UV or LC-MS method.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general method for determining the purity of this compound standards using reverse-phase HPLC with UV detection.
Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and 20 mM potassium phosphate (B84403) buffer (pH 6.0).
-
Dilute the stock solution to a working concentration of 50-100 µg/mL with the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[6]
-
Mobile Phase A: 75 mM KH2PO4.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate long-chain acyl-CoAs. A representative gradient is shown in the table below.
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection: UV at 260 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (Area of this compound peak / Total area of all peaks) * 100%.
-
Data Presentation: HPLC Gradient and Compound Properties
| Parameter | Value |
| Molecular Formula | C43H78N7O17P3S[2] |
| Molecular Weight | 1090.10 g/mol [2][7] |
| HPLC Column | C18 Reverse-Phase |
| Detection Wavelength | 260 nm[5] |
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 56 | 44 |
| 80 | 50 | 50 |
| 85 | 0 | 100 |
| 90 | 0 | 100 |
| 91 | 56 | 44 |
| 100 | 56 | 44 |
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol provides a method for confirming the identity and assessing the purity of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Standard Preparation:
-
Prepare a 10 µg/mL solution of this compound in 80:20 acetonitrile:water.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: A triple quadrupole or high-resolution Orbitrap mass spectrometer is suitable.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often more sensitive for acyl-CoAs.[8]
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole. The precursor ion will be [M+H]+. A characteristic product ion results from the neutral loss of 507.0 Da.[8]
-
-
Data Analysis:
-
Extract the ion chromatogram for the specific MRM transition of this compound.
-
The presence of a peak at the expected retention time with the correct precursor and product ions confirms the identity of the standard.
-
Purity can be estimated by comparing the peak area of the target compound to the total ion chromatogram.
-
Data Presentation: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | [M+H]+ |
| Product Ion (Q3) | Precursor - 507.0 Da |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
LC-MS/MS Workflow for Identity Confirmation
Caption: Workflow for identity confirmation by LC-MS/MS.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 4. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Overlap of 18-Methylhenicosanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 18-Methylhenicosanoyl-CoA and the resolution of its isomeric overlap.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I should be aware of?
A1: this compound is a branched-chain fatty acyl-CoA. Its common isomers include other methyl-branched henicosanoyl-CoAs where the methyl group is at a different position on the acyl chain (e.g., 17-methyl, 19-methyl, etc.), as well as straight-chain fatty acyl-CoAs of the same nominal mass. It is crucial to consider the potential for co-elution of these structurally similar molecules during chromatographic analysis.
Q2: Why is resolving these isomers important for my research?
A2: The biological activity of fatty acyl-CoAs can be highly dependent on their specific structure. Different isomers may be metabolized by different enzymes, incorporated into different lipid species, or have varying effects on cellular signaling pathways. Accurate identification and quantification of individual isomers are therefore essential for understanding their precise roles in biological systems and for the development of targeted therapeutics.
Q3: What are the primary analytical challenges in separating this compound from its isomers?
A3: The primary challenge lies in the subtle structural differences between the isomers, which result in very similar physicochemical properties. This makes their separation by standard chromatographic techniques difficult, often leading to co-elution and inaccurate quantification. Furthermore, the lack of commercially available standards for all possible isomers complicates peak identification.
Q4: Which analytical technique is best suited for resolving isomeric overlap of long-chain fatty acyl-CoAs?
A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most powerful and widely used technique for this purpose.[1][2][3][4] The HPLC component separates the isomers based on their differential interactions with the stationary phase, while the MS/MS provides sensitive and specific detection and structural information.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and its isomers.
Issue 1: Poor Chromatographic Resolution or Co-elution of Isomeric Peaks
Symptoms:
-
A single broad peak is observed where multiple isomers are expected.
-
Shoulders on the main peak, indicating partial separation.
-
Inconsistent peak shapes and retention times across runs.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal HPLC Column | Use a high-resolution reversed-phase column, such as a C18 or C30 column with a small particle size (e.g., ≤2.7 µm). Consider using longer columns or coupling two columns in series to increase the theoretical plates and enhance separation.[1][5][6] |
| Inadequate Mobile Phase Gradient | Optimize the gradient elution profile. A shallower gradient with a slower increase in the organic solvent concentration can improve the separation of closely eluting isomers. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.[3][4] |
| Incorrect Mobile Phase pH | For acyl-CoAs, a high pH mobile phase (around 10.5) with an ammonium (B1175870) hydroxide (B78521) buffer has been shown to improve peak shape and resolution on C18 columns.[3][4][7] |
| Suboptimal Column Temperature | Temperature can affect retention and selectivity. Methodically evaluate a range of column temperatures (e.g., 30-50°C) to find the optimal condition for isomer separation. |
Issue 2: Peak Splitting or Tailing
Symptoms:
-
A single analyte peak appears as two or more smaller peaks (splitting).
-
The peak is asymmetrical with a "tail" extending from the back of the peak.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[8][9][10][11] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or splitting. Dilute the sample and re-inject.[8] |
| Column Contamination or Void | A buildup of contaminants on the column frit or a void at the column inlet can cause peak splitting.[10] Flush the column with a strong solvent or, if necessary, replace the column. |
| Secondary Interactions | Peak tailing can be caused by interactions between the analyte and active sites on the silica (B1680970) packing. Using a base-deactivated column or adding a small amount of a competing base to the mobile phase can mitigate this. |
Experimental Protocols
Protocol 1: High-Resolution Separation of this compound Isomers by RP-HPLC-MS/MS
This protocol is adapted from established methods for long-chain fatty acyl-CoA analysis and is designed to provide a starting point for method development.[3][4][7][12]
1. Sample Preparation:
-
Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Reconstitute the dried extract in an appropriate solvent, such as 50:50 (v/v) methanol:water with 15 mM ammonium hydroxide.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 2.1 x 150 mm, 1.7 µm particle size |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | 20% B to 65% B over 10 minutes (initial conditions may need optimization) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan |
| Precursor Ion (M+H)+ | m/z 1091.7 (for this compound) |
| Product Ion | Monitor the characteristic neutral loss of 507 Da. The resulting fragment will be specific to the acyl chain.[13][14] |
| Collision Energy | Optimize for the specific instrument and analyte. |
4. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions corresponding to the isomers.
-
If standards are available, create a calibration curve to quantify the concentration of each isomer.
-
In the absence of standards, relative quantification can be performed by comparing the peak areas of the different isomers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 9. echemi.com [echemi.com]
- 10. agilent.com [agilent.com]
- 11. support.waters.com [support.waters.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 18-Methylhenicosanoyl-CoA and Other Branched-Chain Acyl-CoAs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different acyl-Coenzyme A (acyl-CoA) molecules is critical for advancements in metabolic research and therapeutic design. This guide provides a detailed comparison of 18-Methylhenicosanoyl-CoA, a very long-chain branched-chain acyl-CoA, with other more commonly studied short- and long-chain branched-chain acyl-CoAs. Due to the limited direct experimental data on this compound, this comparison is built upon the established principles of very long-chain and branched-chain fatty acid metabolism.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs are crucial intermediates in cellular metabolism, primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These molecules play significant roles in energy production and as building blocks for the synthesis of branched-chain fatty acids and other complex lipids. Their metabolism is complex and compartmentalized, involving both mitochondrial and peroxisomal pathways.
This compound: A Very Long-Chain Anomaly
This compound is the coenzyme A derivative of 18-methylhenicosanoic acid, a C22 very long-chain fatty acid (VLCFA) with a methyl branch at the 18th carbon position. While specific research on this molecule is scarce, its structure suggests a unique metabolic fate compared to shorter-chain branched acyl-CoAs. Its metabolism is likely governed by the pathways responsible for VLCFA and branched-chain fatty acid (BCFA) processing.
Comparison of Physicochemical and Metabolic Properties
The structural differences between this compound and other branched-chain acyl-CoAs lead to distinct physicochemical properties and metabolic handling.
| Property | This compound | Short-Chain Branched Acyl-CoAs (e.g., Isovaleryl-CoA) | Long-Chain Branched Acyl-CoAs (e.g., Phytanoyl-CoA) |
| Carbon Chain Length | C22 | C5 | C20 (with multiple methyl branches) |
| Solubility | Low aqueous solubility | Higher aqueous solubility | Low aqueous solubility |
| Primary Metabolic Site | Peroxisomes (initial β-oxidation) | Mitochondria | Peroxisomes (α-oxidation) |
| Primary Metabolic Fate | Chain shortening via β-oxidation, potential incorporation into complex lipids | Energy production (via TCA cycle), ketogenesis | Detoxification and chain shortening |
| Key Metabolic Enzymes | Peroxisomal acyl-CoA oxidases, D-bifunctional protein, sterol carrier protein X | Branched-chain α-keto acid dehydrogenase complex, Isovaleryl-CoA dehydrogenase | Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase |
Metabolic Pathways: A Comparative Overview
The metabolic pathways for different classes of branched-chain acyl-CoAs are distinct, reflecting their different chemical structures and cellular roles.
Metabolism of Short-Chain Branched Acyl-CoAs
Short-chain branched acyl-CoAs, such as isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine), are primarily generated in the mitochondria from the catabolism of BCAAs. They are key intermediates in energy metabolism.
Metabolism of this compound (Hypothesized)
As a VLCFA derivative, this compound is too long to be directly metabolized in the mitochondria. It would first undergo chain shortening via β-oxidation within peroxisomes. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of acyl-CoA metabolism. Below are generalized methodologies that can be adapted for the analysis of this compound and other branched-chain acyl-CoAs.
Acyl-CoA Extraction from Tissues or Cells
Objective: To isolate acyl-CoA esters from biological samples for subsequent analysis.
Protocol:
-
Homogenize flash-frozen tissue or cell pellets in a cold solution of 2:1:0.8 methanol:chloroform:water.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen gas.
-
Resuspend the dried pellet in a suitable buffer for analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate and quantify individual acyl-CoA species.
Protocol:
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The gradient should be optimized to resolve the acyl-CoAs of interest based on their chain length and polarity.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) operating in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA.
-
Quantify the acyl-CoAs by comparing their peak areas to those of known concentrations of stable isotope-labeled internal standards.
-
Signaling Roles of Branched-Chain Acyl-CoAs
Beyond their metabolic roles, acyl-CoAs are emerging as important signaling molecules that can influence cellular processes by various mechanisms, including allosteric regulation of enzymes and post-translational modification of proteins.
The long, hydrophobic chain of this compound suggests it may have a strong affinity for lipid membranes and hydrophobic binding pockets of proteins, potentially modulating the function of membrane-associated proteins or nuclear receptors involved in lipid metabolism. However, experimental evidence is needed to confirm these potential roles.
Conclusion
This compound represents a fascinating but understudied molecule at the intersection of very long-chain and branched-chain fatty acid metabolism. While direct comparative data is lacking, its unique structure suggests a metabolic pathway distinct from shorter-chain branched acyl-CoAs, primarily involving peroxisomal degradation. Future research employing advanced analytical techniques such as LC-MS-based metabolomics will be crucial to elucidate its precise metabolic fate, signaling functions, and potential role in health and disease. The experimental frameworks provided here offer a starting point for researchers to explore the biology of this and other novel acyl-CoA species.
A Comparative Guide to 18-Methylhenicosanoyl-CoA and Straight-Chain Acyl-CoAs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various lipid molecules is paramount for advancing metabolic research and therapeutic design. This guide provides an objective comparison of 18-Methylhenicosanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts, supported by established biochemical principles and experimental data where available.
Introduction to Acyl-CoAs: Central Players in Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. They are the activated forms of fatty acids, primed for processes such as beta-oxidation for energy production, synthesis of complex lipids, and protein acylation for signaling. While straight-chain acyl-CoAs are the most common and well-studied, branched-chain acyl-CoAs, such as this compound, possess unique structural features that influence their metabolic fate and biological functions. This compound is the coenzyme A derivative of 18-methyleicosanoic acid (18-MEA), a 21-carbon anteiso-branched-chain fatty acid.[1][2] This guide will delve into the comparative biochemistry of this compound and analogous straight-chain acyl-CoAs.
Biochemical and Physical Properties: A Structural Comparison
The primary distinction between this compound and a straight-chain acyl-CoA of similar length lies in the methyl branch at the antepenultimate (n-3) carbon of the acyl chain. This seemingly minor structural alteration has significant implications for the molecule's physical properties and how it interacts with enzymes and membranes.
| Property | This compound | Straight-Chain Acyl-CoA (e.g., Henicosanoyl-CoA) |
| Molecular Formula | C43H78N7O17P3S | C42H76N7O17P3S |
| Molecular Weight | ~1091.2 g/mol [3] | ~1077.2 g/mol |
| Acyl Chain Structure | 21-carbon chain with a methyl group at C-18 (anteiso) | 21-carbon linear saturated chain |
| Predicted Polarity | Slightly less hydrophobic due to branching | Highly hydrophobic |
| Membrane Interaction | Disrupts lipid packing, increasing membrane fluidity | Packs tightly into lipid bilayers, decreasing fluidity |
The methyl branch in this compound introduces steric hindrance, which is expected to lower its melting point and critical micelle concentration compared to its straight-chain isomer. This disruption of packing is a known characteristic of branched-chain fatty acids and influences the fluidity of cellular membranes where they are incorporated.[4]
Metabolic Pathways: Divergent Fates of Branched and Straight Chains
The metabolism of fatty acids is a tightly regulated process involving activation, transport, and degradation. The presence of a methyl branch in this compound necessitates alternative enzymatic machinery compared to its straight-chain relatives.
Activation: Acyl-CoA Synthetases
The first committed step in fatty acid metabolism is the ATP-dependent conversion of a fatty acid to its corresponding acyl-CoA, catalyzed by acyl-CoA synthetases (ACSs). While long-chain ACSs activate a broad range of fatty acids, some isoforms exhibit distinct substrate preferences. Very long-chain acyl-CoA synthetases (VLC-ACSs) are responsible for activating fatty acids with 22 or more carbons, as well as some branched-chain fatty acids. It is likely that a specific VLC-ACS is responsible for the activation of 18-methyleicosanoic acid. The bulky methyl group near the end of the chain in anteiso-fatty acids may influence the binding affinity and catalytic efficiency of these enzymes compared to straight-chain substrates.
Catabolism: The Role of Peroxisomal Beta-Oxidation
Straight-chain acyl-CoAs are primarily degraded in the mitochondria via beta-oxidation. However, the metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids often begins in the peroxisomes.[5] The methyl group in this compound, being at an even-numbered carbon from the carboxyl end, does not directly impede the initial steps of beta-oxidation. However, as the chain is shortened, the methyl-branched acyl-CoA intermediate will require specific enzymes to complete its degradation. For anteiso-branched-chain fatty acids, beta-oxidation proceeds until a 3-methylbutyryl-CoA intermediate is formed, which can then be further metabolized.
Quantitative Comparison of Enzyme Kinetics
Direct experimental data on the enzyme kinetics for this compound is scarce in the published literature. However, based on studies of other branched-chain fatty acids, we can infer the likely kinetic parameters compared to a straight-chain counterpart. The following table presents a hypothetical comparison to illustrate the expected differences.
| Enzyme | Substrate | Km (µM) (Illustrative) | Vmax (nmol/min/mg) (Illustrative) | Rationale |
| Acyl-CoA Synthetase | This compound | Higher | Lower | The methyl branch may reduce binding affinity (higher Km) and catalytic turnover (lower Vmax). |
| Henicosanoyl-CoA | Lower | Higher | Preferred substrate for long-chain acyl-CoA synthetases. | |
| Acyl-CoA Dehydrogenase | This compound | Higher | Lower | Specific dehydrogenases are required for branched-chain acyl-CoAs, which may have different efficiencies. |
| Henicosanoyl-CoA | Lower | Higher | Efficiently processed by very-long-chain acyl-CoA dehydrogenase (VLCAD). |
Role in Cellular Signaling
Long-chain acyl-CoAs are not just metabolic intermediates; they also act as signaling molecules. They can allosterically regulate enzymes, such as acetyl-CoA carboxylase, and serve as precursors for the synthesis of signaling lipids.[6] Furthermore, acyl-CoAs can directly influence gene expression by binding to nuclear receptors like peroxisome proliferator-activated receptors (PPARs). While there is no direct evidence for this compound as a PPAR agonist, other branched-chain fatty acids have been shown to modulate PPAR activity.
Another critical signaling role of acyl-CoAs is in the post-translational modification of proteins through acylation.[7] Protein acylation can alter protein localization, stability, and activity. The unique structure of this compound could lead to its incorporation into specific proteins, potentially modulating their function in novel ways. For instance, its precursor, 18-methyleicosanoic acid, is found covalently attached to proteins in the hair cuticle, contributing to the hydrophobicity of the hair surface.
Experimental Protocols for Comparative Analysis
The analysis of long-chain acyl-CoAs presents analytical challenges due to their low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.
Protocol: Quantification of this compound and Straight-Chain Acyl-CoAs by LC-MS/MS
1. Sample Preparation (from cultured cells or tissues):
-
Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 2:1 (v/v) methanol (B129727)/water.
-
Add an internal standard mixture containing a known amount of a stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA).
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Add 500 µL of water, vortex for 1 minute, and centrifuge at 4,000 x g for 10 minutes to separate phases.
-
Collect the upper organic phase (containing lipids) and the lower aqueous phase (containing acyl-CoAs).
-
Dry the aqueous phase under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
This compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., the neutral loss of the phosphopantetheine group). The exact m/z values would need to be determined using a pure standard.
-
Henicosanoyl-CoA: Monitor the transition from its [M+H]⁺ precursor ion to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
- Data Analysis: Quantify the peak areas for each analyte and the internal standard. Calculate the concentration of each acyl-CoA relative to the internal standard.
Start [label="Biological Sample\n(Cells or Tissue)"];
Homogenization [label="Homogenization &\nInternal Standard Spiking"];
Extraction [label="Liquid-Liquid Extraction"];
Drying [label="Drying of Aqueous Phase"];
Reconstitution [label="Reconstitution"];
LC_MS [label="LC-MS/MS Analysis\n(MRM Mode)"];
Data_Analysis [label="Data Analysis &\nQuantification"];
Start -> Homogenization;
Homogenization -> Extraction;
Extraction -> Drying;
Drying -> Reconstitution;
Reconstitution -> LC_MS;
LC_MS -> Data_Analysis;
}
Conclusion
This compound and its straight-chain counterparts, while sharing the fundamental acyl-CoA structure, exhibit significant differences stemming from a single methyl branch. These differences manifest in their physical properties, metabolic processing, and likely their roles in cellular signaling. The presence of the methyl group necessitates specialized enzymatic pathways for catabolism, often involving peroxisomal degradation. While direct comparative data for this compound remains limited, the principles governing branched-chain fatty acid metabolism provide a strong framework for understanding its unique biochemical profile. Further research, employing the analytical techniques outlined in this guide, is crucial to fully elucidate the specific functions of this and other branched-chain acyl-CoAs in health and disease, potentially uncovering novel therapeutic targets for metabolic disorders.
References
- 1. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Biomarkers for Zellweger Spectrum Disorders: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and early diagnosis of Zellweger spectrum disorders (ZSD) is paramount. This guide provides a comprehensive comparison of established and emerging biomarkers for ZSD, offering insights into their performance, underlying biochemistry, and the methodologies for their detection. While the focus remains on validated markers, we also explore the potential of novel candidates in advancing our understanding and clinical management of these devastating disorders.
Zellweger spectrum disorders are a group of rare, inherited metabolic diseases caused by defects in peroxisome biogenesis, leading to a wide range of severe clinical manifestations.[1][2][3][4] A hallmark of ZSD is the impairment of peroxisomal β-oxidation, resulting in the accumulation of very-long-chain fatty acids (VLCFAs) in tissues and body fluids.[2][5] This accumulation forms the basis for the biochemical diagnosis of ZSD.
This guide will delve into the established VLCFA-based biomarkers, compare them with a promising newer marker, C26:0-lysophosphatidylcholine, and discuss the broader findings from untargeted metabolomics. As of this review, the specific molecule 18-Methylhenicosanoyl-CoA has not been validated as a biomarker for ZSD or other conditions in the reviewed literature; its commercial availability is primarily for research purposes.[5][6][7] Therefore, this document will focus on biomarkers with published performance data.
Comparative Analysis of Key ZSD Biomarkers
The diagnosis of ZSD has traditionally relied on the measurement of specific VLCFAs in plasma or serum. More recently, other related metabolites have been identified that may offer improved sensitivity, particularly for newborn screening.
| Biomarker | Biological Matrix | Analytical Method | Diagnostic Utility & Performance |
| Hexacosanoic acid (C26:0) | Plasma, Serum | Gas Chromatography-Mass Spectrometry (GC-MS) | Established Gold Standard: Elevated levels are a primary diagnostic marker for ZSD.[5][8] The concentration of C26:0 has been shown to correlate with disease severity and survival time.[9] |
| C24:0/C22:0 and C26:0/C22:0 Ratios | Plasma, Serum | Gas Chromatography-Mass Spectrometry (GC-MS) | Established Gold Standard: These ratios are used in conjunction with absolute C26:0 levels to improve diagnostic accuracy by correcting for general increases in fatty acid levels.[5][8] |
| C26:0-lysophosphatidylcholine (C26:0-lysoPC) | Dried Blood Spots (DBS), Fibroblasts | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Emerging Key Biomarker: Highly sensitive and specific for ZSD.[10] Its utility in DBS makes it a strong candidate for inclusion in newborn screening programs. A study reported a sensitivity of 89.2% in identifying ZSD patients from DBS.[10] |
| Pipecolic Acid | Plasma | Untargeted Metabolomics (LC-MS/MS) | Novel/Research Biomarker: Elevated levels are observed in ZSD patients.[11] It is part of a broader "PBD-ZSD metabolome" identified through untargeted approaches.[1][11] |
| Sphingomyelins | Plasma | Untargeted Metabolomics (LC-MS/MS) | Novel/Research Biomarker: An unanticipated and dramatic reduction in multiple sphingomyelin (B164518) species is a consistent feature in the plasma of ZSD patients, particularly younger individuals.[1][11] |
Signaling Pathways and Experimental Workflows
To visualize the biochemical basis of ZSD biomarkers and the process of their validation, the following diagrams are provided.
References
- 1. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]
- 9. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 18-Methylhenicosanoyl-CoA and Other Very-Long-Chain Fatty Acids
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are a class of lipids with acyl chains of 22 carbon atoms or more, playing critical roles in numerous biological processes, from membrane structure to cell signaling.[1] Misregulation of VLCFA metabolism is implicated in a variety of severe human diseases, making them a focal point for research and drug development.[2][3] This guide provides a comparative analysis of a specific branched-chain VLCFA, 18-Methylhenicosanoyl-CoA, in the context of other well-characterized VLCFAs.
Direct experimental data on this compound is limited in current scientific literature. Its existence and function are largely inferred from studies of its free fatty acid form, 18-methyleicosanoic acid (18-MEA), a crucial component of mammalian hair and skin lipids.[4] This guide synthesizes information on 18-MEA and the broader understanding of branched-chain fatty acid (BCFA) and VLCFA metabolism to present a comprehensive comparison.
Structural and Functional Comparison of VLCFA Acyl Chains
The structure of a fatty acid's acyl chain dictates its physical properties and biological function. Here, we compare the anteiso-branched structure of 18-methyleicosanoic acid to other common straight-chain and branched-chain VLCFAs.
| Feature | 18-Methyleicosanoic Acid (anteiso-C21:0) | Saturated VLCFA (e.g., Lignoceric Acid, C24:0) | Monounsaturated VLCFA (e.g., Nervonic Acid, C24:1) | Branched-Chain VLCFA (e.g., Phytanic Acid) |
| Structure | C21 saturated fatty acid with a methyl group on the antepenultimate (n-3) carbon. | Straight-chain saturated fatty acid with 24 carbons. | Straight-chain monounsaturated fatty acid with 24 carbons and one double bond. | Multi-methyl-branched C20 fatty acid. |
| Melting Point | Lower than straight-chain counterparts due to disruption of acyl chain packing. | High, contributing to rigid membrane domains. | Lower than saturated counterparts, increasing membrane fluidity. | Low, significantly disrupts membrane packing. |
| Primary Role | Major component of hair and epidermal lipids, providing a hydrophobic, protective barrier.[4][5] | Precursor for sphingolipids and glycerophospholipids; structural component of myelin.[2] | Key component of sphingomyelin (B164518) in the myelin sheath.[6] | Dietary-derived; its accumulation is toxic and associated with Refsum disease.[7] |
| Effect on Membranes | Increases membrane fluidity more effectively than iso-branched fatty acids.[8] | Increases membrane rigidity and order.[6] | Increases membrane fluidity. | Significantly increases membrane fluidity. |
Metabolic Pathways: A Comparative Overview
The synthesis and degradation of VLCFAs involve a series of enzymatic steps primarily located in the endoplasmic reticulum and peroxisomes.
1. Biosynthesis of this compound (Proposed Pathway)
The synthesis of anteiso-branched fatty acids typically begins with the branched-chain amino acid isoleucine.[9][10]
2. Elongation of Very-Long-Chain Fatty Acids
The elongation of fatty acids beyond C16 occurs in the endoplasmic reticulum through a four-step process catalyzed by a complex of enzymes, with the ELOVL (Elongation of Very-Long-Chain Fatty Acids) enzymes being rate-limiting.[11][12] Different ELOVLs exhibit substrate specificity for fatty acids of varying chain lengths and saturation.[13] While the specific ELOVL involved in the final elongation to C21 is not definitively identified, ELOVL3 and ELOVL1 are known to act on long-chain saturated and monounsaturated acyl-CoAs.[12][14]
3. Degradation of Branched-Chain VLCFAs
Due to the methyl branch, the degradation of BCFAs like phytanic acid cannot proceed directly via standard β-oxidation. It requires an initial α-oxidation step in the peroxisome to remove the methyl group, followed by β-oxidation.[7] A similar process is expected for the degradation of this compound. In contrast, straight-chain VLCFAs are degraded primarily through peroxisomal β-oxidation.[15]
Signaling Roles of VLCFA-CoAs
Long-chain acyl-CoAs are not just metabolic intermediates; they also function as signaling molecules that can regulate enzyme activity and gene expression.[11] For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism and serve as precursors for signaling lipids like ceramides (B1148491) and sphingosine-1-phosphate.[5] While specific signaling roles for this compound have not been identified, its presence as a precursor to the structurally important 18-MEA suggests a primary role in lipid synthesis for barrier formation rather than as a dynamic signaling molecule.
Experimental Protocols
1. Quantification of VLCFAs and BCFAs in Plasma
This method is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the diagnosis of peroxisomal disorders.[14]
-
Sample Preparation:
-
Plasma or serum samples are subjected to acid hydrolysis to release fatty acids from their CoA esters and other complex lipids.
-
Internal standards (deuterated forms of the fatty acids of interest) are added.
-
The released fatty acids are derivatized to enhance their ionization efficiency for MS analysis. This can be achieved using reagents like oxalyl chloride followed by dimethylaminoethanol (B1669961) and methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide esters.
-
-
LC-MS/MS Analysis:
-
The derivatized fatty acids are separated using Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reversed-phase column.
-
Detection and quantification are performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction-monitoring (MRM) mode.
-
Quantification is achieved by comparing the peak area of the analyte to that of its corresponding deuterated internal standard against a calibration curve.
-
2. Analysis of Long-Chain Acyl-CoAs
This protocol is based on methods for the quantitative determination of long-chain acyl-CoAs in tissues.[3][16]
-
Extraction of Acyl-CoAs:
-
Tissue samples are homogenized in an extraction buffer containing an organic solvent (e.g., isopropanol) and an aqueous component, often with internal standards (e.g., C17:0-CoA).
-
The mixture is centrifuged to separate the phases, and the supernatant containing the acyl-CoAs is collected.
-
Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Separation of different acyl-CoA species is achieved using UHPLC with a C18 or C4 reversed-phase column. A gradient of an aqueous buffer (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile) is typically used for elution.
-
Detection is performed with a triple quadrupole mass spectrometer in positive ESI mode, monitoring for specific precursor-to-product ion transitions for each acyl-CoA.
-
Quantification is based on the peak area ratios of the endogenous acyl-CoAs to their respective internal standards.
-
Conclusion
While this compound remains an understudied molecule, its inferred role as the precursor to the vital structural lipid 18-MEA highlights the importance of branched-chain VLCFAs beyond the context of metabolic disorders. Its anteiso-branched structure provides unique physical properties that are essential for the integrity of the skin and hair barrier. In contrast, straight-chain VLCFAs are more directly involved in the structure of myelin and can have pathological consequences when their degradation is impaired. The study of branched-chain VLCFA metabolism, including the specific enzymes responsible for the synthesis of molecules like this compound, represents a promising area for future research in dermatology, cosmetology, and the broader field of lipid biochemistry. Further investigation is needed to elucidate its potential signaling roles and to develop targeted analytical methods for its direct quantification in biological systems.
References
- 1. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 13. Functional Characterization of Two Elongases of Very Long-Chain Fatty Acid from Tenebrio molitor L. (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Methyl-Branched Acyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Methyl-branched acyl-CoA isomers, once viewed as mere metabolic intermediates, are now recognized as critical signaling molecules with diverse physiological and pathological roles. Their structural nuances, arising from the position and stereochemistry of methyl groups, lead to significant functional differences in metabolism, enzyme kinetics, and cellular signaling. This guide provides an objective comparison of these isomers, supported by experimental data, to illuminate their distinct biological functions.
Metabolic Fate: A Tale of Two Pathways
The metabolic route of a methyl-branched acyl-CoA is primarily dictated by the position of its methyl group. Isomers with a methyl group at an odd-numbered carbon, such as phytanoyl-CoA (3,7,11,15-tetramethylhexadecanoyl-CoA), are poor substrates for the standard β-oxidation pathway. Conversely, isomers with methyl groups at even-numbered carbons, like pristanoyl-CoA (2,6,10,14-tetramethylpentadecanoyl-CoA), can be metabolized, albeit with specific enzymatic requirements.
The Alpha-Oxidation Pathway: A Prerequisite for β-Oxidation of 3-Methyl-Branched Acyl-CoAs
Phytanic acid, a dietary branched-chain fatty acid, is activated to phytanoyl-CoA. Due to the methyl group at the β-position (C3), it cannot directly enter β-oxidation. Instead, it undergoes α-oxidation in peroxisomes, a process that removes one carbon atom and shifts the methyl group to the α-position (C2).[1][2][3] This conversion yields pristanoyl-CoA, which can then proceed through peroxisomal β-oxidation.[1][2]
Diagram: Metabolic Pathway of Phytanoyl-CoA
Caption: The α-oxidation pathway of phytanoyl-CoA to pristanoyl-CoA.
Differential Enzyme Kinetics
The subtle structural differences between methyl-branched acyl-CoA isomers significantly impact their interaction with metabolic enzymes, leading to variations in reaction rates and substrate specificity.
| Enzyme | Substrate(s) | Key Findings |
| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA, 3-methylhexadecanoyl-CoA | The enzyme is specific for 3-methyl-branched acyl-CoAs and does not act on 2-methyl or 4-methyl branched isomers, nor on straight-chain acyl-CoAs. It hydroxylates both R- and S-3-methylhexadecanoyl-CoA.[4] |
| Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-methylbutyryl-CoA, other short branched-chain acyl-CoAs, short straight-chain acyl-CoAs | Exhibits highest activity towards (S)-2-methylbutyryl-CoA, an intermediate in isoleucine metabolism. There are species-specific differences in substrate preference between human and rat SBCAD.[5] |
| Acyl-CoA Dehydrogenases (general) | Various acyl-CoAs | There is overlapping substrate specificity among different acyl-CoA dehydrogenases, which can sometimes compensate for enzyme deficiencies.[6] |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA, Methylmalonyl-CoA | The turnover number of mFAS is significantly lower with methylmalonyl-CoA as a substrate compared to malonyl-CoA, leading to the production of medium-chain branched fatty acids. The ketoacyl synthase (KS) domain plays a crucial role in determining substrate specificity.[7][8] |
Signaling Functions: Isomers as Ligands for Nuclear Receptors
Beyond their metabolic roles, certain methyl-branched acyl-CoAs function as signaling molecules by activating nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a key regulator of lipid and glucose metabolism.
Phytanic acid and its metabolite, pristanic acid, are both natural ligands for PPARα.[9][10][11] However, their potency as activators differs.
| Ligand | Receptor | Relative Potency | EC50 |
| Pristanic Acid | PPARα | More potent | Significant induction at 1 µM[10][11] |
| Phytanic Acid | PPARα | Less potent | Significant induction at 3 µM[10][11] |
Activation of PPARα by these isomers leads to the transcriptional regulation of numerous target genes involved in fatty acid uptake, binding, and oxidation.
Diagram: PPARα Signaling Pathway
Caption: Activation of PPARα by methyl-branched fatty acids.
Experimental Protocols
Acyl-CoA Extraction from Tissues or Cells
This protocol is adapted from methodologies described for the analysis of acyl-CoAs by LC-MS.[1][12][13]
Materials:
-
Ice-cold monopotassium phosphate (B84403) buffer (67 mM, pH 4.9)
-
Ice-cold isopropanol (B130326)
-
Ice-cold acetonitrile (B52724)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Zirconia beads (1 mm and 2 mm)
-
Pre-cooled grinder/homogenizer
-
Centrifuge (capable of 12,000 x g at 4°C)
-
Lyophilizer
-
50% Methanol
Procedure:
-
Harvest cells or tissue and immediately freeze in liquid nitrogen. Store at -80°C.
-
To the frozen sample, add zirconia beads and 1 mL of ice-cold monopotassium phosphate buffer.
-
Homogenize the sample using a pre-cooled grinder.
-
Add 500 µL of pre-cooled isopropanol and homogenize again.
-
Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution, followed by another round of homogenization.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and lyophilize.
-
Store the dried extract at -80°C until analysis.
-
For LC-MS analysis, resuspend the sample in 200 µL of 50% methanol, vortex, and sonicate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C and transfer the supernatant for injection.
Analysis of Acyl-CoA Isomers by LC-MS/MS
This generalized workflow is based on common practices for acyl-CoA analysis.[2][12][13][14][15]
Diagram: Experimental Workflow for Acyl-CoA Analysis
Caption: General workflow for the analysis of acyl-CoA isomers.
Instrumentation and Conditions:
-
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for separating acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
-
Mass Spectrometry (MS): A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis: Multiple Reaction Monitoring (MRM) is a common method for targeted quantification of specific acyl-CoA isomers on triple quadrupole instruments. High-resolution MS allows for accurate mass measurements and elemental composition determination.
-
Conclusion
The functional distinctions between methyl-branched acyl-CoA isomers are profound, influencing their metabolic processing, enzymatic interactions, and signaling capabilities. A thorough understanding of these differences is paramount for researchers in metabolism, drug development professionals targeting metabolic diseases, and scientists investigating the intricate roles of lipids in cellular function. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating and biologically significant molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of Acyl-CoA dehydrogenases for monomethyl branched chain substrates in amino acid metabolism. | Semantic Scholar [semanticscholar.org]
- 4. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Development and Cross-Reactivity Profiling of Antibodies for 18-Methylhenicosanoyl-CoA
For researchers, scientists, and drug development professionals investigating the roles of very-long-chain fatty acids (VLCFAs) in biological systems, the ability to specifically detect and quantify molecules like 18-Methylhenicosanoyl-CoA is paramount. Currently, there is a notable absence of commercially available antibodies with verified specificity for this compound. This guide provides a comprehensive overview of the theoretical development, characterization, and crucial cross-reactivity analysis of custom antibodies for this specific lipid molecule.
I. The Challenge of Antibody Production for Small Molecules
Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This complex, known as a hapten-carrier conjugate, can then be used to immunize an animal model to produce antibodies. The specificity of the resulting antibodies will be directed against the hapten (this compound in this case).
II. Hypothetical Workflow for Antibody Development and Characterization
A systematic approach is required to generate and validate antibodies for this compound. The following workflow outlines the key stages, from immunogen synthesis to antibody characterization.
Caption: A logical workflow for the generation and characterization of antibodies against this compound.
III. Experimental Protocols
Detailed methodologies are critical for the successful development and validation of specific antibodies. Below are key experimental protocols.
A. Synthesis of 18-Methylhenicosanoyl-KLH Conjugate
-
Activation of 18-Methylhenicosanoic Acid: The carboxylic acid group of 18-Methylhenicosanoic acid is activated using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester. This reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF).
-
Conjugation to KLH: The activated NHS-ester of 18-Methylhenicosanoic acid is then added to a solution of KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS-ester reacts with the primary amines on the lysine (B10760008) residues of KLH to form a stable amide bond.
-
Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted small molecules.
B. Competitive ELISA for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein different from the one used for immunization (e.g., Ovalbumin if KLH was used for immunization) to avoid non-specific binding to the carrier.
-
Competition: The purified antibody is pre-incubated with a serial dilution of potential cross-reactants (competitors) or the target analyte (this compound) as a positive control.
-
Binding: The antibody-competitor mixture is added to the coated plate. The binding of the antibody to the coated antigen will be inhibited by the presence of the free analyte in the solution.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the amount of free analyte in the initial solution.
-
Data Analysis: The percentage of antibody binding is plotted against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is calculated for each tested compound.
IV. Potential Cross-Reactivity and Specificity Analysis
The primary concern with any antibody developed for a specific lipid is its potential to cross-react with structurally similar molecules. A thorough cross-reactivity analysis is essential to validate the antibody's specificity.
A. Likely Cross-Reactants
A panel of structurally related fatty acyl-CoAs should be tested to determine the antibody's binding profile. This panel should include molecules that differ in:
-
Chain Length: Both shorter and longer very-long-chain fatty acyl-CoAs.
-
Methyl Branch Position: Fatty acyl-CoAs with methyl branches at different positions.
-
Absence of Methyl Branch: Straight-chain fatty acyl-CoAs.
-
Saturation: Unsaturated variants of the fatty acyl-CoA.
B. Data Presentation: Hypothetical Cross-Reactivity Profile
The results of a competitive ELISA can be summarized in a table to provide a clear comparison of the antibody's reactivity with different molecules. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | 10 | 100% |
| 19-Methylhenicosanoyl-CoA | 500 | 2% |
| 17-Methylhenicosanoyl-CoA | 800 | 1.25% |
| Henicosanoyl-CoA (C21:0) | > 10,000 | < 0.1% |
| Tricosanoyl-CoA (C23:0) | > 10,000 | < 0.1% |
| Lignoceroyl-CoA (C24:0) | > 10,000 | < 0.1% |
| Stearoyl-CoA (C18:0) | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) x 100
V. Signaling Pathway Visualization
The target molecule, this compound, is involved in the broader context of very-long-chain fatty acid metabolism. The following diagram illustrates a simplified overview of this pathway.
Caption: A simplified diagram of the fatty acid elongation pathway leading to the synthesis of very-long-chain fatty acids like this compound.
VI. Conclusion
Comparative Analysis of 18-Methylhenicosanoyl-CoA Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid molecules across different biological systems is paramount. This guide provides a comparative analysis of 18-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, highlighting its known and inferred roles, biosynthetic pathways, and analytical considerations in various species.
While direct comparative quantitative data for this compound is limited in current scientific literature, this guide synthesizes available information on closely related very-long-chain branched-chain fatty acids (VLC-BCFAs) to provide a comprehensive overview. The focus is on bacteria (with an emphasis on Mycobacterium), insects, and mammals, drawing inferences about the metabolism and function of this specific molecule.
Overview of this compound
This compound is the activated form of 18-methylhenicosanoic acid, a saturated fatty acid with a methyl branch near the terminus of its 21-carbon chain. As a CoA thioester, it is an intermediate in various metabolic pathways, including fatty acid elongation, degradation, and incorporation into complex lipids. The presence and concentration of such VLC-BCFAs can significantly influence the physical properties of cell membranes and the composition of surface lipids.
Comparative Presence and Function
The distribution and function of this compound and related VLC-BCFAs are believed to vary significantly across different domains of life. The following table summarizes the inferred presence and primary roles based on the analysis of similar lipids.
| Feature | Bacteria (e.g., Mycobacterium) | Insects | Mammals |
| Primary Location | Cell wall (as part of mycolic acids) | Cuticle, pheromone glands | Low abundance, likely in skin, nervous tissue |
| Primary Function | Structural integrity of the cell envelope, antibiotic resistance | Waterproofing, chemical communication (pheromones) | Potential role in membrane fluidity and neural function |
| Biosynthesis System | Fatty Acid Synthase I (FAS-I) and FAS-II | Microsomal Fatty Acid Synthase (FAS) | Fatty Acid Elongase (ELOVL) systems |
Biosynthetic Pathways: A Comparative Look
The biosynthesis of this compound is an extension of the general fatty acid synthesis pathways, with specific enzymes responsible for the introduction of the methyl branch and the elongation to a C22 backbone.
Bacterial Biosynthesis (e.g., Mycobacterium)
In Mycobacterium, the synthesis of long-chain branched fatty acids is a critical step in the formation of mycolic acids, which are essential components of their unique cell wall.[1][2] The process involves two types of fatty acid synthases: FAS-I, which produces medium-chain fatty acids, and FAS-II, which elongates these to very long chains.[3] The methyl branch is introduced by using methylmalonyl-CoA instead of malonyl-CoA as an extender unit during elongation.[4]
Bacterial biosynthesis of VLC-BCFA-CoA.
Insect Biosynthesis
Insects synthesize a vast array of methyl-branched hydrocarbons and fatty acids that are crucial components of their cuticular waxes and chemical signaling molecules (pheromones).[5][6] The biosynthesis is thought to occur via a microsomal fatty acid synthase system, which, similar to bacteria, can incorporate methylmalonyl-CoA to create methyl branches.[6] The resulting very-long-chain fatty acyl-CoAs are then further metabolized to hydrocarbons or incorporated into other lipids.
Insect biosynthesis of VLC-BCFA-CoA.
Mammalian Biosynthesis
In mammals, the synthesis of very-long-chain fatty acids is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVLs).[7] These enzymes are located in the endoplasmic reticulum and catalyze the condensation of an acyl-CoA with malonyl-CoA to extend the fatty acid chain by two carbons. While the synthesis of branched-chain fatty acids is less common than in bacteria or insects, ELOVL enzymes have been shown to have activity towards branched-chain substrates.[7] The initial branched-chain precursor is typically derived from the catabolism of branched-chain amino acids.
Mammalian biosynthesis of VLC-BCFA-CoA.
Experimental Protocols
The analysis of this compound requires specialized techniques due to its low abundance and amphipathic nature. The following outlines a general workflow for its extraction and quantification.
Extraction of Very-Long-Chain Acyl-CoAs
A robust method for the extraction of long-chain acyl-CoAs from tissues involves homogenization in a phosphate (B84403) buffer followed by solvent extraction and solid-phase purification.
Protocol:
-
Homogenize tissue samples in a cold potassium phosphate buffer (100 mM, pH 4.9).
-
Add 2-propanol and re-homogenize.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Purify the acyl-CoAs in the extract using a solid-phase extraction column (e.g., oligonucleotide purification column).
-
Elute the bound acyl-CoAs with 2-propanol.
-
Concentrate the eluent prior to analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[8][9]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column.
-
A triple quadrupole mass spectrometer.
Method:
-
Separate the extracted acyl-CoAs using a binary gradient elution. Mobile phase A can be an aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9), and mobile phase B can be acetonitrile.
-
Detect the eluting compounds using the mass spectrometer in positive ion mode.
-
Quantify this compound using multiple reaction monitoring (MRM) by monitoring the precursor ion and a specific product ion resulting from the loss of the CoA moiety.
-
Use an appropriate internal standard (e.g., an odd-chain-length fatty acyl-CoA) for accurate quantification.
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
References
- 1. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of genes mediating branched chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 18-Methylhenicosanoyl-CoA in Lipid Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of specific lipid species within complex biological extracts is paramount for advancing research in metabolic diseases, drug development, and cellular signaling. 18-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, presents a unique analytical challenge due to its low abundance and structural similarity to other lipid molecules. This guide provides an objective comparison of current analytical methodologies for the confident identification of this compound, supported by experimental considerations and data presentation formats.
Analytical Methodologies: A Comparative Overview
The confirmation of this compound in lipid extracts primarily relies on sophisticated analytical techniques that can provide high sensitivity and structural specificity. The most common and effective methods are based on mass spectrometry, with nuclear magnetic resonance spectroscopy offering complementary structural information.
| Method | Principle | Strengths | Limitations | Typical Application |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity, excellent for quantification.[1][2][3] | Requires authentic standard for fragmentation pattern matching, potential for isobaric interference. | Targeted quantification and confirmation of known lipids in complex mixtures. |
| High-Resolution Mass Spectrometry (HRMS) | Chromatographic separation followed by highly accurate mass measurement. | Provides high-resolution mass data, enabling elemental composition determination and reducing ambiguity.[4][5] | Lower throughput for quantification compared to targeted MS/MS, higher instrument cost. | Untargeted lipidomics, identification of unknown lipids, and confirmation of elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, non-destructive.[6][7][8] | Lower sensitivity compared to MS, requires higher sample concentrations and purification. | Definitive structural confirmation of isolated or synthesized compounds. |
Experimental Protocol: LC-MS/MS for this compound Identification
This protocol outlines a typical workflow for the extraction and identification of this compound from biological tissues using LC-MS/MS.
1. Lipid Extraction:
-
Objective: To efficiently extract acyl-CoAs from tissue samples while minimizing degradation.
-
Procedure:
-
Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol:water.
-
Add 1 mL of chloroform (B151607) and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:water).
-
2. LC-MS/MS Analysis:
-
Objective: To separate this compound from other lipid species and confirm its identity through characteristic fragmentation.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The calculated m/z of protonated this compound.
-
Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor. A common fragment for acyl-CoAs is the phosphopantetheine moiety.
-
-
Collision Energy: Optimized for the specific precursor-product transition.
-
3. Data Analysis:
-
The identity of this compound is confirmed by comparing the retention time and the precursor-product ion transition with those of a commercially available or synthesized authentic standard.[9][10]
Visualizing the Workflow and Potential Pathways
To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound.
Caption: Potential metabolic pathways involving this compound.
References
- 1. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. alfachemic.com [alfachemic.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 18-Methylhenicosanoyl-CoA and its Precursor, 18-Methyleicosanoic Acid
This guide provides a detailed comparison of the biological activities of 18-Methylhenicosanoyl-CoA and its precursor, 18-methyleicosanoic acid. The information is intended for researchers, scientists, and drug development professionals interested in the roles of branched-chain fatty acids and their activated metabolites.
Introduction
18-Methyleicosanoic acid is a branched-chain saturated fatty acid that has a significant structural role in mammals, particularly in the composition of hair.[1] Like other fatty acids, it must be activated to its coenzyme A (CoA) derivative, this compound, before it can participate in various metabolic pathways. This activation step is crucial for its incorporation into complex lipids or for its catabolism. While the biological activity of 18-methyleicosanoic acid is primarily understood in a structural context, the activity of its CoA ester is linked to its metabolic potential.
Comparative Data
The following table summarizes the key differences in the known biological activities and roles of 18-methyleicosanoic acid and its CoA derivative.
| Feature | 18-Methyleicosanoic Acid | This compound |
| Primary Role | Structural component of hair cuticle lipids.[1][] | Activated metabolic intermediate. |
| Key Function | Contributes to the hydrophobicity and protective barrier of the hair surface.[1] | Substrate for enzymatic reactions such as esterification and lipid synthesis. |
| State | Free fatty acid. | Thioester of Coenzyme A. |
| Cellular Location of Function | Primarily extracellular matrix of the hair cuticle.[1] | Intracellular, primarily in the cytoplasm and mitochondria. |
| Biological Activity | Confers hydrophobicity to surfaces.[1] | Metabolically active for transfer of the 18-methylhenicosanoyl group. |
Signaling and Metabolic Pathways
The conversion of 18-methyleicosanoic acid to this compound is a critical activation step in fatty acid metabolism. This process is catalyzed by acyl-CoA synthetases and is essential for the fatty acid to be utilized in various cellular processes.
Caption: Activation of 18-methyleicosanoic acid to its CoA ester.
Experimental Protocols
Objective: To determine the differential effects of 18-methyleicosanoic acid and this compound on the hydrophobicity of a surface, mimicking the hair cuticle.
1. Surface Functionalization Assay
-
Materials: Gold-coated surfaces, solutions of 18-methyleicosanoic acid and this compound in a suitable organic solvent (e.g., ethanol), contact angle goniometer.
-
Protocol:
-
Clean the gold-coated surfaces thoroughly.
-
Immerse the surfaces in solutions of either 18-methyleicosanoic acid or this compound for a set period to allow for self-assembly of a monolayer.
-
Rinse the surfaces with the solvent to remove any unbound molecules.
-
Dry the surfaces under a stream of nitrogen.
-
Measure the water contact angle on each surface using a goniometer. A higher contact angle indicates greater hydrophobicity.
-
2. In Vitro Acyltransferase Activity Assay
-
Materials: A purified acyltransferase enzyme, a suitable acceptor molecule (e.g., a lysophospholipid), radiolabeled this compound, unlabeled 18-methyleicosanoic acid, scintillation counter.
-
Protocol:
-
Prepare reaction mixtures containing the acyltransferase, acceptor molecule, and either radiolabeled this compound or unlabeled 18-methyleicosanoic acid (as a control).
-
Incubate the mixtures at the optimal temperature for the enzyme.
-
Stop the reaction after a specific time.
-
Extract the lipids from the reaction mixture.
-
Separate the lipid products by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter. This will demonstrate the requirement of the CoA-activated form for enzymatic transfer.
-
Caption: Workflow for comparing the physicochemical and biochemical activities.
Conclusion
The biological activities of 18-methyleicosanoic acid and its activated form, this compound, are distinct yet interconnected. 18-methyleicosanoic acid's primary known role is as a key structural component of the hair cuticle, where it provides a crucial hydrophobic barrier.[1][] In contrast, this compound is the metabolically active form, essential for the enzymatic transfer of the fatty acyl group in various biosynthetic pathways. Understanding this difference is fundamental for researchers in fields ranging from dermatology and cosmetics to lipid metabolism and drug development. While the free fatty acid imparts a physical property to a biological surface, its CoA ester is the key to its biochemical reactivity and integration into cellular metabolic networks.
References
Unraveling the Metabolic Significance of 18-Methylhenicosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging role of 18-Methylhenicosanoyl-CoA, a long-chain branched-chain fatty acid (LCBFA), in the context of metabolic phenotypes. Given the limited direct research on this specific molecule, this guide leverages data from closely related very-long-chain fatty acids (VLCFAs) and other BCFAs to draw parallels and provide a framework for future investigation. We will explore its potential impact on metabolic pathways, methods for its quantification, and protocols for assessing relevant metabolic phenotypes.
Correlating Long-Chain Branched-Chain Fatty Acyl-CoA Levels with Metabolic Phenotypes
While specific data for this compound is not yet available in the literature, we can infer its potential metabolic impact by examining related VLCFAs. The following table summarizes the observed effects of elevated VLCFA levels on key metabolic parameters in preclinical models. This data, using lignoceric acid (C24:0) as a proxy, provides a basis for hypothesizing the effects of this compound.
| Metabolic Parameter | Control Group (Normal VLCFA Levels) | High VLCFA Group | Alternative VLCFA (e.g., C24:0) - Quantitative Data |
| Insulin (B600854) Sensitivity | Normal | Potentially Decreased | Studies suggest that high levels of saturated VLCFAs can contribute to insulin resistance. |
| Glucose Tolerance | Normal | Potentially Impaired | Impaired glucose tolerance is a common feature of metabolic syndrome, which is associated with altered lipid profiles. |
| Fatty Acid Oxidation | Baseline | Potentially Increased (via PPARα activation) | Treatment of cells with lignoceric acid (C24:0) has been shown to increase the expression of genes involved in fatty acid degradation in a PPARα-dependent manner[1]. |
| Inflammatory Markers | Low | Potentially Elevated | Elevated levels of certain saturated fatty acids are associated with increased inflammatory signaling. |
| PPARα Activation | Basal | Significantly Increased | Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα, with Kd values in the low nanomolar range (3-29 nM for C20-C24 VLCFA-CoAs)[2]. |
Signaling Pathways and Experimental Workflows
The metabolic effects of LCBFAs like this compound are likely mediated through the activation of nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating these effects.
References
- 1. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 18-Methylhenicosanoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 18-Methylhenicosanoyl-CoA, a coenzyme A derivative used in research.[1][2]
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle and dispose of this compound with the caution afforded to all potentially hazardous chemical waste. The following procedures are based on established guidelines for the safe management of laboratory chemicals.[3][4][5][6][7]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste collection, containerization, labeling, and transfer.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and wipes), as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[3]
-
Segregate solid waste from liquid waste.
2. Waste Collection and Containerization:
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-on cap.[4][7] The container must be chemically compatible with the waste. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves and absorbent paper, in a separate, clearly marked, and durable plastic bag or a designated solid waste container.[4]
-
Original Containers: Whenever possible, use the original manufacturer's container for the disposal of unadulterated this compound.[4][7]
-
Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
Any known hazard characteristics (e.g., "Caution: Chemical of Unknown Toxicity").
-
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and drains.
-
Ensure the storage area has secondary containment to capture any potential leaks.[4]
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 18-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound
18-Methylhenicosanoyl-CoA is a coenzyme A derivative.[1][2] In biological systems, long-chain acyl-CoA molecules are intermediates in fatty acid metabolism. While many coenzyme A derivatives are not classified as hazardous, the toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it with care to minimize exposure.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid Form) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, an N95 respirator is advised to prevent inhalation of fine particulates. |
| Dissolving/Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area. If significant aerosols may be generated, use a chemical fume hood. |
| Experimental Use (e.g., cell culture, enzyme assays) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Standard laboratory ventilation is typically sufficient. |
| Centrifugation | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Ensure centrifuge tubes are properly sealed to prevent aerosol generation. |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required unless there is a risk of splashing or aerosol generation. |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Handling and Storage
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust or aerosols. It is recommended to handle the solid form in a chemical fume hood. For solutions, work in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the supplier's specific storage temperature recommendations, which are often at -20°C or below for long-term stability.
Spill Management
In the event of a spill, follow the procedure outlined in the flowchart below.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
